molecular formula C16H11NO5 B1666632 AG-538 CAS No. 133550-18-2

AG-538

Katalognummer: B1666632
CAS-Nummer: 133550-18-2
Molekulargewicht: 297.26 g/mol
InChI-Schlüssel: CANOJKGQDCJDOX-VZUCSPMQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(E)-2-(3,4-dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile is a synthetic organic compound characterized by its polyhydroxylated structure, featuring catechol (3,4-dihydroxyphenyl) groups. This molecular architecture suggests potential for diverse research applications. Compounds with similar dihydroxybenzoyl and dihydroxyphenyl motifs have been investigated in various scientific fields, including as intermediates in organic synthesis and as potential ligands or inhibitors in biochemical studies . The presence of multiple phenolic hydroxyl groups and a conjugated nitrile system in its structure may contribute to properties such as metal chelation and antioxidant activity, which are areas of interest in chemical and biological research. Researchers are exploring the utility of this compound and its analogs in developing novel bioactive molecules. Its mechanism of action in specific assays is likely dependent on its ability to interact with enzymatic active sites or signaling pathways, a characteristic observed in structurally related polyphenolic compounds . This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should handle this material with appropriate safety precautions and consult the relevant material safety data sheet (MSDS) prior to use.

Eigenschaften

IUPAC Name

(E)-2-(3,4-dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c17-8-11(5-9-1-3-12(18)14(20)6-9)16(22)10-2-4-13(19)15(21)7-10/h1-7,18-21H/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CANOJKGQDCJDOX-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=O)C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701017643
Record name (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133550-18-2
Record name Tyrphostin AG-538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133550182
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)-2-propenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701017643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TYRPHOSTIN AG-538
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/974K3CXM9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

AG-538: A Substrate-Competitive Inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) Kinase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of AG-538 on IGF-1R

This technical guide provides a comprehensive overview of the mechanism of action of this compound, a tyrphostin compound identified as a potent and specific inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this compound and its effects on the IGF-1R signaling pathway.

Executive Summary

This compound is a selective, substrate-competitive inhibitor of the IGF-1R tyrosine kinase.[1] Unlike many kinase inhibitors that compete with ATP, this compound competes with the protein or peptide substrate of the IGF-1R kinase.[1] This mode of action leads to the inhibition of receptor autophosphorylation and the subsequent blockade of downstream signaling pathways, including the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation and survival.[1][2] With a half-maximal inhibitory concentration (IC50) of 400 nM in in vitro kinase assays, this compound represents a significant tool for studying IGF-1R signaling and a potential lead compound for the development of novel anticancer therapeutics.[1][3]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in relation to its inhibitory activity on IGF-1R.

Table 1: In Vitro Inhibitory Activity of this compound against IGF-1R Kinase

ParameterValueReference
IC50400 nM[1][3]

Mechanism of Action

This compound exerts its inhibitory effect on IGF-1R through a substrate-competitive mechanism.[1] Upon binding of its ligand (IGF-1 or IGF-2), the IGF-1R undergoes a conformational change, leading to the autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This autophosphorylation event is a critical step in the activation of the receptor and the subsequent phosphorylation of downstream substrate proteins, such as Insulin Receptor Substrate (IRS) and Shc.[2][4] These phosphorylated substrates then serve as docking sites for other signaling molecules, thereby initiating downstream cascades like the PI3K/Akt and Ras/MAPK pathways.[2][4]

Computer modeling studies, based on the high homology (84%) between the kinase domains of the insulin receptor and IGF-1R, suggest that this compound binds to the kinase domain in a position that mimics the tyrosine residues (1158 and 1162) that undergo autophosphorylation.[1] By occupying this substrate-binding site, this compound prevents the receptor from phosphorylating itself and other downstream substrates, effectively blocking signal transduction.[1]

Downstream Signaling Inhibition

Experimental evidence demonstrates that this compound effectively inhibits the activation of key downstream effectors of the IGF-1R pathway. Treatment of cells with this compound leads to a dose-dependent decrease in the phosphorylation of Akt (also known as Protein Kinase B or PKB) and Extracellular signal-regulated kinase (Erk2), both of which are critical for cell survival and proliferation.[1]

Signaling Pathways and Experimental Workflows

IGF-1R Signaling Pathway and Inhibition by this compound

IGF1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates Survival Cell Survival Akt->Survival Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Proliferation Cell Proliferation Erk->Proliferation AG538 This compound AG538->IGF1R inhibits autophosphorylation

Caption: IGF-1R signaling and this compound inhibition.

Experimental Workflow for Characterizing this compound

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay IGF-1R Kinase Assay (e.g., ADP-Glo) Determine_IC50 Determine IC50 of this compound Kinase_Assay->Determine_IC50 Competition_Assay ATP/Substrate Competition Assay Kinase_Assay->Competition_Assay Determine_MOA Determine Mechanism of Action Competition_Assay->Determine_MOA Cell_Culture Culture Cancer Cell Lines (e.g., MCF-7) AG538_Treatment Treat cells with this compound Cell_Culture->AG538_Treatment Western_Blot Western Blot for p-IGF-1R, p-Akt, p-Erk AG538_Treatment->Western_Blot Proliferation_Assay Cell Proliferation Assay (e.g., MTT) AG538_Treatment->Proliferation_Assay Assess_Signaling Assess Downstream Signaling Western_Blot->Assess_Signaling Assess_Function Assess Cellular Function Proliferation_Assay->Assess_Function

Caption: Workflow for this compound characterization.

Experimental Protocols

The following are example protocols for key experiments used to characterize the mechanism of action of this compound on IGF-1R. These are composite protocols based on standard methodologies in the field.

In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)

This protocol is designed to measure the in vitro kinase activity of IGF-1R and determine the IC50 of this compound.

Materials:

  • Recombinant human IGF-1R kinase domain

  • IGF-1Rtide peptide substrate

  • ATP

  • This compound

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)[5]

  • ADP-Glo™ Kinase Assay Kit

  • 96-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.

  • Kinase Reaction: a. In a 96-well plate, add 5 µL of the this compound dilution or vehicle control. b. Add 10 µL of a solution containing the IGF-1R kinase and the IGF-1Rtide substrate in kinase buffer. c. Pre-incubate for 10 minutes at room temperature. d. Initiate the reaction by adding 10 µL of ATP solution in kinase buffer. e. Incubate for 60 minutes at 30°C.

  • ADP Detection: a. Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis of IGF-1R Signaling

This protocol is used to assess the effect of this compound on the phosphorylation of IGF-1R and its downstream targets in cultured cells.

Materials:

  • Cancer cell line expressing IGF-1R (e.g., MCF-7)

  • Cell culture medium and supplements

  • IGF-1

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-IGF-1R (Tyr1135/1136), anti-IGF-1R, anti-p-Akt (Ser473), anti-Akt, anti-p-Erk1/2 (Thr202/Tyr204), anti-Erk1/2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: a. Plate cells and allow them to adhere overnight. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of this compound or vehicle for 1-2 hours. d. Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Clarify the lysates by centrifugation. c. Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of this compound on the proliferation of cancer cells.

Materials:

  • Cancer cell line

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound or vehicle.

  • Incubation: Incubate the cells for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable research tool for investigating the role of IGF-1R in normal physiology and disease. Its substrate-competitive mechanism of action distinguishes it from many other kinase inhibitors and provides a unique approach to targeting this important signaling pathway. The experimental protocols and data presented in this guide offer a framework for the further characterization of this compound and the development of novel IGF-1R-targeted therapies.

References

Navigating the Downstream Signaling of AG-538: A Tale of Two Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The designation "AG-538" presents a critical point of ambiguity in scientific literature, referring to two distinct investigational compounds with disparate mechanisms of action and downstream signaling pathways. This guide provides a comprehensive technical overview of both entities: Tyrphostin this compound , an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and an agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2), and Ivosidenib (AG-120) , a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). Understanding the distinct signaling cascades of these molecules is paramount for researchers in oncology, immunology, and drug development.

Section 1: Tyrphostin this compound - A Dual Modulator of Cell Signaling

Tyrphostin this compound is a potent, cell-permeable inhibitor of the IGF-1R kinase and has also been identified as an agonist of TREM2. Its dual activity implicates it in two separate signaling pathways with significant roles in cancer and immunology.

Downstream Signaling Pathways of Tyrphostin this compound

As an IGF-1R inhibitor, Tyrphostin this compound competitively blocks the substrate-binding site of the IGF-1R kinase. This inhibition prevents the autophosphorylation of the receptor upon ligand binding, thereby blocking the activation of downstream pro-survival and proliferative signaling cascades. The primary pathways affected are the PI3K/Akt and MAPK/ERK pathways. Inhibition of these pathways ultimately leads to decreased cell proliferation and survival.

IGF1R_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF1R PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS Tyrphostin this compound Tyrphostin this compound Tyrphostin this compound->IGF1R Inhibits Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival

Figure 1: Tyrphostin this compound inhibits the IGF-1R signaling pathway.

Tyrphostin this compound has been shown to act as an agonist for TREM2, a receptor primarily expressed on myeloid cells, including microglia. TREM2 activation is crucial for phagocytosis and the suppression of inflammatory responses. Upon agonistic binding, TREM2 associates with the adaptor protein DAP12, leading to the phosphorylation of DAP12's ITAM domain. This recruits and activates the spleen tyrosine kinase (Syk), which in turn initiates a downstream signaling cascade that modulates cellular functions such as phagocytosis and inflammation.

TREM2_Agonism_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TREM2 TREM2 DAP12 DAP12 TREM2->DAP12 Associates with Syk Syk DAP12->Syk Recruits & Activates Tyrphostin this compound Tyrphostin this compound Tyrphostin this compound->TREM2 Activates Downstream_Signaling Phagocytosis & Inflammation Modulation Syk->Downstream_Signaling

Figure 2: Tyrphostin this compound activates the TREM2 signaling pathway.
Quantitative Data for Tyrphostin this compound

The inhibitory activity of Tyrphostin this compound has been quantified against several kinases.

| Target Kinase | IC50 Value | | :

An In-depth Technical Guide to AG-538: A Potent IGF-1R Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

AG-538, also known as Tyrphostin AG 538, is a potent, cell-permeable, and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1][2][3] Its specificity and mechanism of action make it a valuable tool for researchers in cell signaling, oncology, and drug development to investigate the physiological and pathological roles of the IGF-1R pathway. This guide provides a comprehensive overview of its chemical structure, properties, biological activity, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a chalcone-like compound, characterized by its α,β-unsaturated ketone core.[4] Its chemical identity and physical properties are summarized below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (2E)-2-(3,4-Dihydroxybenzoyl)-3-(3,4-dihydroxyphenyl)prop-2-enenitrile[5]
Synonyms Tyrphostin AG 538, α-Cyano-(3,4-dihydroxy)cinnamoyl-(3′,4′-dihydroxyphenyl)ketone[1][3][6]
CAS Number 133550-18-2[1][2][3][6]
Molecular Formula C₁₆H₁₁NO₅[5][7]
SMILES C1=CC(=C(C=C1/C=C(\C#N)/C(=O)C2=CC(=C(C=C2)O)O)O)O[5]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 297.26 g/mol [7]
Appearance Dark orange to brown solid[1][3]
Purity ≥95% (as determined by HPLC)[1][3][6]
Solubility Soluble in DMSO (e.g., 5 mg/mL)[1][8]
Storage Store at -20°C[1][8]
Stability Stock solutions in DMSO are stable for up to 3 months at -20°C[3]

Biological Activity and Mechanism of Action

This compound is primarily recognized as a potent inhibitor of the IGF-1 receptor, a receptor tyrosine kinase (RTK) that plays a critical role in cell proliferation, differentiation, and survival.

Mechanism of Inhibition

This compound acts as a competitive inhibitor with respect to the substrate binding site of the IGF-1R kinase.[2][3] This mode of action prevents the receptor from phosphorylating its downstream targets, thereby blocking the signal transduction cascade. It effectively inhibits the autophosphorylation of the IGF-1R itself.[2]

Inhibitory Potency

The inhibitory activity of this compound has been quantified against several kinases, demonstrating a strong preference for the IGF-1R and the closely related Insulin Receptor (IR). Its potency, measured as the half-maximal inhibitory concentration (IC₅₀), is detailed in the table below.

Table 3: Inhibitory Potency (IC₅₀) of this compound against Various Kinases

TargetAssay ConditionIC₅₀ Value
IGF-1R Kinase Autophosphorylation400 nM[1][2][3][9]
IGF-1R Phosphorylation of poly(Glu,Tyr) substrate60 nM[3]
IR (Insulin Receptor) Phosphorylation of poly(Glu,Tyr) substrate113 nM[3]
EGF-R Phosphorylation of poly(Glu,Tyr) substrate370 nM[3]
Src Phosphorylation of poly(Glu,Tyr) substrate2.4 µM[2][3]
PKB (Akt) Phosphorylation76 µM[2][3]

The significantly higher IC₅₀ value against PKB (Akt), a downstream effector, indicates that this compound's primary action is at the receptor level rather than on downstream components of the signaling pathway.[2][3]

IGF-1R Signaling Pathway Inhibition

The binding of IGF-1 to its receptor induces a conformational change, leading to receptor autophosphorylation and the activation of two major downstream signaling pathways: the PI3K/Akt pathway, which primarily regulates survival and metabolism, and the Ras/MAPK (ERK) pathway, which is crucial for proliferation. By inhibiting the initial kinase activity of IGF-1R, this compound effectively blocks both of these cascades.[2]

IGF1R_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates Ras Ras IGF1R->Ras Activates IGF1 IGF-1 Ligand IGF1->IGF1R Binds AG538 This compound AG538->IGF1R Inhibits Akt Akt (PKB) PI3K->Akt Survival Cell Survival Metabolism Akt->Survival MAPK MAPK (ERK) Ras->MAPK Proliferation Cell Proliferation Differentiation MAPK->Proliferation Kinase_Assay_Workflow A 1. Prepare Reagents (this compound dilutions, Kinase, ATP, Substrate) B 2. Add this compound and Kinase to wells Pre-incubate A->B C 3. Initiate Reaction Add ATP/Substrate mix B->C D 4. Incubate at 30°C C->D E 5. Terminate Reaction Spot on phosphocellulose paper D->E F 6. Wash to remove free [γ-³²P]ATP E->F G 7. Measure Radioactivity (Scintillation Counting) F->G H 8. Calculate % Inhibition Determine IC₅₀ G->H Western_Blot_Workflow A 1. Culture and Serum-Starve Cells B 2. Pre-treat with this compound A->B C 3. Stimulate with IGF-1 B->C D 4. Lyse Cells & Extract Protein C->D E 5. SDS-PAGE and PVDF Transfer D->E F 6. Antibody Incubation (Primary then Secondary) E->F G 7. ECL Detection F->G H 8. Image and Quantify (p-IGF-1R / Total IGF-1R) G->H

References

The Discovery and Scientific History of Tyrphostin AG-538: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrphostin AG-538, a potent small molecule inhibitor, has garnered significant attention in the scientific community for its dualistic activity as both a competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and a novel agonist of the Triggering Receptor Expressed on Myeloid cells 2 (TREM2). Initially identified as a member of the tyrphostin class of protein tyrosine kinase inhibitors, this compound has been instrumental in elucidating the roles of IGF-1R in cancer cell proliferation and survival. More recent discoveries have expanded its utility into the realm of neuroinflammation and thrombosis through its agonistic effects on TREM2. This technical guide provides a comprehensive overview of the discovery, history, and mechanisms of action of Tyrphostin this compound, complete with detailed experimental protocols and quantitative data to support further research and development.

Introduction: The Genesis of Tyrphostins

The story of Tyrphostin this compound begins with the broader discovery of tyrphostins, a novel class of low molecular weight protein tyrosine kinase (PTK) inhibitors. These compounds were systematically designed to have a progressively increasing affinity for the substrate site of the Epidermal Growth Factor Receptor (EGFR) kinase domain[1]. The pioneering work on tyrphostins demonstrated the feasibility of synthesizing selective tyrosine kinase inhibitors, which could serve as antiproliferative agents for diseases driven by the hyperactivity of PTKs[1]. This foundational research paved the way for the development of a vast array of tyrphostin derivatives, each with unique specificities and potencies against different tyrosine kinases.

Discovery and Development of Tyrphostin this compound

Within this landscape of targeted kinase inhibition, Tyrphostin this compound emerged as a potent, cell-permeable, and reversible competitive inhibitor of the IGF-1 receptor kinase[2]. Its chemical name is α-Cyano-(3,4-dihydroxy)cinnamoyl-(3ʹ,4ʹ-dihydroxyphenyl)ketone[3][4]. The development of this compound was driven by the recognition that the IGF-1 and its receptor, IGF-1R, play a crucial role in the progression of many cancers, making IGF-1R an attractive therapeutic target[5].

Subsequent research led to the synthesis of a more hydrophobic and less oxidation-sensitive derivative, I-OMe-Tyrphostin this compound[5][6][7]. This derivative demonstrated superior performance in inhibiting IGF-1R autophosphorylation in intact cells, likely due to its enhanced hydrophobicity[5].

A significant and more recent discovery has been the identification of Tyrphostin this compound as a TREM2 agonist. This finding has opened up new avenues for its therapeutic application, particularly in the context of arterial thrombosis and neuroinflammation.

Mechanism of Action

Tyrphostin this compound exhibits a dual mechanism of action, targeting two distinct signaling pathways:

Inhibition of IGF-1R Signaling

Tyrphostin this compound acts as a competitive inhibitor at the substrate-binding site of the IGF-1R kinase domain, rather than competing with ATP[5]. Upon binding of IGF-1, the IGF-1R undergoes autophosphorylation, initiating downstream signaling cascades, primarily the PI3K/Akt and Ras/MAPK pathways, which are critical for cell proliferation and survival. By inhibiting the autophosphorylation of IGF-1R, this compound effectively blocks the activation of these downstream effectors, including Akt and Erk2[4][5].

IGF1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates Ras Ras IGF1R->Ras Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes AG538 Tyrphostin This compound AG538->IGF1R Inhibits IGF1 IGF-1 IGF1->IGF1R Binds

Caption: IGF-1R Signaling Pathway Inhibition by Tyrphostin this compound.

Agonism of TREM2 Signaling

In a more recently discovered mechanism, Tyrphostin this compound functions as an agonist for the TREM2 receptor. TREM2 is a transmembrane receptor expressed on myeloid cells, including microglia and platelets, and plays a crucial role in regulating inflammation and phagocytosis. This compound binding to TREM2 initiates a downstream signaling cascade that involves the phosphorylation of the associated adaptor protein DAP12 and the subsequent activation of the spleen tyrosine kinase (Syk). This signaling pathway is implicated in the inhibition of platelet activation and thrombosis.

TREM2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_effect Cellular Effect TREM2 TREM2 DAP12 DAP12 TREM2->DAP12 Syk Syk DAP12->Syk Recruits & Activates Downstream Downstream Signaling Syk->Downstream Platelet_Inhibition Inhibition of Platelet Activation Downstream->Platelet_Inhibition AG538 Tyrphostin This compound AG538->TREM2 Activates (Agonist)

Caption: TREM2 Signaling Pathway Activation by Tyrphostin this compound.

Quantitative Data

The inhibitory potency of Tyrphostin this compound has been quantified against several protein tyrosine kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 ValueReference
IGF-1R (autophosphorylation)400 nM[2][3][4]
IGF-1R (poly(Glu,Tyr) phosphorylation)60 nM[3][4]
Insulin Receptor (IR)113 nM[3][4]
EGF-R370 nM[3][4]
Src2.4 µM[3][4]
PKB76 µM[3][4]

Synthesis

Tyrphostin this compound, being an α-cyanocinnamoyl derivative, is synthesized through a Knoevenagel condensation reaction[8][9][10]. This reaction involves the base-catalyzed condensation of an active methylene compound (in this case, a derivative of cyanoacetic acid) with an aldehyde or ketone.

Knoevenagel_Condensation Reactant1 3,4-Dihydroxybenzaldehyde Product Tyrphostin this compound Reactant1->Product Reactant2 (3,4-Dihydroxyphenyl)-2-cyanoethanone Reactant2->Product Catalyst Base (e.g., Piperidine) Catalyst->Product

Caption: Generalized Knoevenagel Condensation for Tyrphostin this compound Synthesis.

Experimental Protocols

The following are detailed methodologies for key experiments involving Tyrphostin this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a method to determine the in vitro inhibitory activity of Tyrphostin this compound on a purified kinase such as IGF-1R.

Materials:

  • Purified recombinant IGF-1R enzyme

  • IGF-1R Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)

  • Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Tyrphostin this compound

  • ADP-Glo™ Kinase Assay Kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of Tyrphostin this compound in the IGF-1R Kinase Buffer.

  • In a 384-well plate, add 1 µl of the inhibitor solution (or DMSO for control).

  • Add 2 µl of diluted IGF-1R enzyme to each well.

  • Add 2 µl of a substrate/ATP mixture to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • To stop the kinase reaction and deplete the remaining ATP, add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the effect of Tyrphostin this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., PANC-1)

  • Complete cell culture medium

  • Tyrphostin this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Tyrphostin this compound. Include a vehicle control (DMSO).

  • Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.

Western Blot for IGF-1R Phosphorylation

This protocol is used to assess the inhibitory effect of Tyrphostin this compound on the autophosphorylation of IGF-1R in a cellular context.

Materials:

  • Cell line overexpressing IGF-1R (e.g., NIH-3T3 cells)

  • Serum-free cell culture medium

  • Tyrphostin this compound

  • IGF-1

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-IGF-1R (e.g., Tyr1135/1136), anti-total IGF-1R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 70-80% confluency and then serum-starve overnight.

  • Pre-treat the cells with various concentrations of Tyrphostin this compound for 1-2 hours.

  • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-IGF-1R overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IGF-1R.

Conclusion

Tyrphostin this compound stands as a versatile and powerful tool in biomedical research. Its well-characterized role as an IGF-1R inhibitor continues to be relevant in oncology, while its newly discovered function as a TREM2 agonist presents exciting opportunities for therapeutic development in other areas such as neurodegenerative diseases and thrombosis. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the multifaceted activities of this compelling molecule.

References

AG-538: A Substrate-Competitive Inhibitor of IGF-1 Receptor Kinase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AG-538 is a potent and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. Unlike many kinase inhibitors that compete with ATP, this compound exhibits a substrate-competitive mechanism of action, offering a distinct approach to targeting the IGF-1R signaling pathway, which is frequently dysregulated in various cancers. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and a visual representation of its impact on cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals working on IGF-1R-targeted therapies.

Core Mechanism of Action

This compound functions as a substrate-competitive inhibitor of the IGF-1R kinase.[1] This means it directly competes with the protein or peptide substrates of the kinase for binding to the active site, rather than competing with ATP.[1] Computer modeling suggests that this compound can occupy the position of tyrosine residues 1158 and 1162 in the kinase domain of the insulin receptor, which are homologous to the autophosphorylation sites of IGF-1R.[2] By blocking the substrate-binding site, this compound effectively prevents the autophosphorylation and subsequent activation of the IGF-1R kinase, thereby inhibiting downstream signaling cascades.[2]

The inhibition of IGF-1R autophosphorylation by this compound has been demonstrated in both isolated enzyme assays and intact cells.[2] This blockade of the initial activation step of the receptor leads to the suppression of key downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and differentiation.[2]

Quantitative Inhibitory Data

The inhibitory activity of this compound and its more hydrophobic analog, I-OMe this compound, has been quantified against a panel of protein kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below for easy comparison.

Table 1: Inhibitory Activity of this compound against Various Protein Kinases

Target KinaseIC50Assay Type
IGF-1R (autophosphorylation)400 nMIn vitro kinase assay
IGF-1R (poly(Glu,Tyr) phosphorylation)60 nMIn vitro kinase assay
Insulin Receptor (IR)113 nMIn vitro kinase assay
Epidermal Growth Factor Receptor (EGF-R)2.4 µMIn vitro kinase assay
Src2.4 µMIn vitro kinase assay
Protein Kinase B (PKB/Akt)76 µMIn vitro kinase assay

Table 2: Inhibitory Activity of I-OMe this compound

Target KinaseIC50Assay Type
IGF-1R3.4 µMNot Specified
Phosphatidylinositol 5-phosphate 4-kinase α (PI5P4Kα)1 µMNot Specified

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro IGF-1R Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from a general luminescent kinase assay and is suitable for measuring the in vitro inhibition of IGF-1R by this compound.[1]

  • Objective: To determine the IC50 value of this compound against purified IGF-1R kinase.

  • Materials:

    • Recombinant human IGF-1R kinase domain

    • Poly(Glu,Tyr) 4:1 as substrate

    • This compound (dissolved in DMSO)

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT)[1]

    • White, opaque 96-well plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

    • In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).

    • Add 10 µL of a solution containing the IGF-1R enzyme and the poly(Glu,Tyr) substrate in Kinase Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in Kinase Buffer. The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and measure the amount of ADP produced by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent and incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based IGF-1R Autophosphorylation Assay

This protocol describes a method to assess the inhibition of IGF-1-induced IGF-1R autophosphorylation in a cellular context.

  • Objective: To evaluate the ability of this compound to inhibit IGF-1R autophosphorylation in intact cells.

  • Materials:

    • Cells overexpressing human IGF-1R (e.g., NIH-3T3 cells)

    • Serum-free cell culture medium

    • This compound (dissolved in DMSO)

    • Recombinant human IGF-1

    • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Anti-phospho-IGF-1R (Tyr1135/1136) antibody

    • Anti-total-IGF-1R antibody

    • Secondary antibodies (HRP-conjugated)

    • ECL detection reagents

  • Procedure:

    • Plate the cells and allow them to adhere overnight.

    • Serum-starve the cells for 4-24 hours to reduce basal receptor phosphorylation.

    • Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.

    • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 5-10 minutes at 37°C.[3]

    • Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

    • Determine the protein concentration of the lysates.

    • Perform Western blot analysis as described in section 3.3, using antibodies against phospho-IGF-1R and total IGF-1R.

Western Blot Analysis of Downstream Signaling

This protocol details the detection of phosphorylated Akt and ERK, key downstream effectors of IGF-1R signaling.

  • Objective: To determine the effect of this compound on the phosphorylation of Akt and ERK.

  • Materials:

    • Cell lysates from the cell-based autophosphorylation assay (section 3.2)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

    • Primary antibodies:

      • Anti-phospho-Akt (Ser473)[4]

      • Anti-total-Akt

      • Anti-phospho-ERK1/2 (Thr202/Tyr204)

      • Anti-total-ERK1/2

    • HRP-conjugated secondary antibodies

    • ECL detection reagents

  • Procedure:

    • Separate equal amounts of protein from each cell lysate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with Blocking Buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using ECL reagents and an imaging system.

    • Strip the membrane and re-probe for total Akt/ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Cell Viability Assay (MTT Assay)

This protocol is a colorimetric assay to measure the effect of this compound on cell viability and proliferation.[5][6][7]

  • Objective: To assess the cytotoxic or cytostatic effects of this compound on cancer cell lines.

  • Materials:

    • Cancer cell line of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

    • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

    • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[5]

    • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Shake the plate for 15 minutes to ensure complete dissolution.[6]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the IGF-1R signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates Shc Shc IGF1R->Shc Phosphorylates PI3K PI3K IRS1->PI3K Activates Grb2_SOS Grb2/SOS Shc->Grb2_SOS Activates PIP3 PIP3 PI3K->PIP3 PIP2 to Ras Ras Grb2_SOS->Ras Activates PIP2 PIP2 Akt Akt (PKB) PIP3->Akt Activates Raf Raf Ras->Raf mTOR mTOR Akt->mTOR Activates MEK MEK Raf->MEK Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Transcription->Proliferation

Caption: IGF-1R signaling cascade.

AG538_Mechanism_of_Action IGF1R IGF-1R Kinase (Active Site) Phosphorylation Substrate Phosphorylation IGF1R->Phosphorylation No_Phosphorylation Inhibition of Phosphorylation IGF1R->No_Phosphorylation Substrate Peptide Substrate Substrate->IGF1R Binds to AG538 This compound AG538->IGF1R Competitively Binds to

Caption: this compound competitive inhibition.

Experimental_Workflow Step1 In Vitro Kinase Assay (IC50 Determination) Result1 Biochemical Potency Step1->Result1 Step2 Cell Culture & This compound Treatment Step3 Western Blot (p-IGF-1R, p-Akt, p-ERK) Step2->Step3 Step4 Cell Viability Assay (MTT Assay) Step2->Step4 Result2 Cellular Target Engagement & Downstream Inhibition Step3->Result2 Result3 Functional Outcome (Cytotoxicity/Cytostasis) Step4->Result3

Caption: this compound characterization workflow.

Conclusion

This compound is a valuable tool for studying IGF-1R signaling and serves as a lead compound for the development of novel substrate-competitive kinase inhibitors. Its distinct mechanism of action provides an alternative to ATP-competitive inhibitors and may offer advantages in terms of selectivity and overcoming resistance. The data and protocols presented in this guide are intended to facilitate further research into this compound and its analogs, ultimately contributing to the development of more effective cancer therapies targeting the IGF-1R pathway.

References

I-OMe AG 538 vs AG-538 chemical differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical and Biological Differences Between I-OMe AG 538 and AG-538

For researchers and professionals in drug development, understanding the nuanced differences between related small molecule inhibitors is critical for experimental design and interpretation. This guide provides a detailed comparison of I-OMe AG 538 and this compound, two related tyrphostin-class inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R).

Core Chemical Differences

The fundamental distinction between I-OMe AG 538 and this compound lies in the substitution pattern on one of the phenyl rings. This compound possesses a catechol moiety (a 3,4-dihydroxyphenyl group). In contrast, I-OMe AG 538 features a more complex substitution, where the hydroxyl groups at the 3 and 4 positions are replaced by a methoxy group (-OCH₃) and an iodine atom (I), respectively, in addition to a hydroxyl group at the 5-position. This is more accurately described as a 4-hydroxy-3-iodo-5-methoxyphenyl group.[1][2] This structural alteration significantly impacts the molecule's physicochemical properties.

The chemical name for I-OMe AG 538 is α-Cyano-(3-methoxy-4-hydroxy-5-iodocinnamoyl)-(3′,4′-dihydroxyphenyl)ketone.[1] this compound is chemically known as α-Cyano-(3,4-dihydroxy)cinnamoyl-(3′,4′-dihydroxyphenyl)ketone.[2]

Table 1: Physicochemical Properties
PropertyI-OMe AG 538This compound
Molecular Formula C₁₇H₁₂INO₅[1][3]C₁₆H₁₁NO₅[4]
Molecular Weight 437.19 g/mol [1][3]~297.27 g/mol
Key Substituents Methoxy (-OCH₃) and Iodine (I)Two Hydroxyl (-OH) groups
Solubility in DMSO 50 mg/mL[3][5]5 mg/mL[6]

Biological Activity and Target Profile

Both compounds are recognized as inhibitors of the IGF-1 receptor kinase, a key node in cellular growth and proliferation pathways. However, their potency and target specificity show notable differences, likely stemming from their distinct chemical structures.

This compound is a potent, cell-permeable, and competitive inhibitor of IGF-1R kinase, with a reported IC₅₀ of 400 nM.[7][8] Its inhibition is competitive with respect to the substrate binding site.[8] In contrast, I-OMe AG 538 is a less potent inhibitor of IGF-1R, with a reported IC₅₀ of 3.4 µM.[9] However, I-OMe AG 538 has also been identified as an ATP-competitive inhibitor of phosphatidylinositol-5-phosphate 4-kinase α (PI5P4Kα) with an IC₅₀ of 1 µM.[3][9][10]

This dual-target profile for I-OMe AG 538 suggests it may elicit different cellular effects compared to the more specific IGF-1R inhibitor, this compound. For instance, I-OMe AG 538 is noted for being preferentially cytotoxic to pancreatic cancer cells under nutrient-deprived conditions.[3][9][10]

Table 2: Inhibitory Activity (IC₅₀)
TargetI-OMe AG 538This compound
IGF-1R Kinase 3.4 µM[9]400 nM (0.4 µM)[7][8]
PI5P4Kα 1 µM[3][9][10]Not Reported
IR, EGF-R, Src Not ReportedInhibits phosphorylation with IC₅₀ values of 113 nM, 370 nM, and 2.4 µM, respectively[8]

Signaling Pathways

Both molecules inhibit the IGF-1R signaling cascade. Activation of IGF-1R by its ligand (IGF-1) leads to autophosphorylation of the receptor and subsequent recruitment of substrate proteins. This initiates downstream signaling through pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, promoting cell growth, proliferation, and survival. By inhibiting the initial kinase activity of IGF-1R, these compounds block the phosphorylation of key downstream effectors like Akt and Erk.[10]

IGF1R_Pathway cluster_inhibitors Inhibitors IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Activates Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AG538 This compound AG538->IGF1R Inhibits IOMe_AG538 I-OMe AG 538 IOMe_AG538->IGF1R Inhibits

Caption: IGF-1R signaling pathway and points of inhibition.

Experimental Protocols

Kinase Inhibition Assay (General Protocol)

Determining the IC₅₀ values for kinase inhibitors typically involves a biochemical assay. While specific protocols vary, a representative workflow is described below.

  • Reagent Preparation :

    • Prepare a buffer solution suitable for the kinase reaction (e.g., Tris-HCl with MgCl₂, DTT).

    • Dilute the recombinant human IGF-1R kinase domain to a working concentration.

    • Prepare a solution of a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1).

    • Prepare a stock solution of ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP) for detection.

    • Create a serial dilution of the inhibitor (this compound or I-OMe AG 538) in DMSO.

  • Reaction Execution :

    • In a microplate, add the kinase, substrate, and inhibitor at various concentrations.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes).

  • Detection and Analysis :

    • Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).

    • Quantify the amount of phosphorylated substrate. For radiolabeled assays, this involves washing the membrane to remove unincorporated [γ-³²P]ATP and measuring the remaining radioactivity with a scintillation counter.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value.

Kinase_Assay_Workflow A 1. Reagent Prep (Kinase, Substrate, ATP, Inhibitor Dilutions) B 2. Reaction Setup (Combine reagents in microplate) A->B C 3. Incubation (e.g., 30°C for 20 min) B->C D 4. Reaction Quench & Substrate Capture C->D E 5. Signal Detection (e.g., Scintillation Counting) D->E F 6. Data Analysis (Calculate IC50) E->F

Caption: Generalized workflow for a biochemical kinase inhibition assay.

Cell-Based Phosphorylation Assay

To confirm the inhibition of signaling within a cellular context, western blotting is commonly employed.

  • Cell Culture and Treatment :

    • Culture cells known to express IGF-1R (e.g., PANC-1 or NIH-3T3 cells overexpressing the receptor).

    • Serum-starve the cells to reduce baseline signaling.

    • Pre-treat the cells with various concentrations of the inhibitor for a defined period (e.g., 1 hour).

    • Stimulate the cells with IGF-1 to activate the signaling pathway.

  • Protein Extraction and Quantification :

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting :

    • Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-IGF-1R, phospho-Akt, phospho-ERK).

    • Probe separate membranes or strip and re-probe with antibodies for the total protein levels of IGF-1R, Akt, and ERK to serve as loading controls.

    • Apply a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

    • Analyze the band intensities to determine the extent of phosphorylation inhibition.[10]

Summary and Conclusion

I-OMe AG 538 and this compound are structurally related inhibitors with distinct pharmacological profiles. The key chemical difference—the presence of methoxy and iodo groups on I-OMe AG 538 versus a catechol group on this compound—translates into significant functional consequences. This compound is a more potent and seemingly more specific inhibitor of IGF-1R. In contrast, I-OMe AG 538 exhibits lower potency against IGF-1R but gains inhibitory activity against PI5P4Kα. This polypharmacology, combined with its enhanced solubility in DMSO, may offer different therapeutic opportunities and requires distinct considerations in experimental design. Researchers should select the compound that best suits their experimental goals: this compound for potent and specific IGF-1R inhibition, and I-OMe AG 538 for studies where the dual inhibition of IGF-1R and PI5P4Kα is of interest.

References

The Role of AG-538 in the Inhibition of PKB and Erk2 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-538 is a tyrphostin derivative identified as a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. Its mechanism of action extends to the downstream signaling molecules Protein Kinase B (PKB), also known as Akt, and Extracellular signal-regulated kinase 2 (Erk2). By abrogating the autophosphorylation of IGF-1R, this compound effectively curtails the activation of the PI3K/Akt/mTOR and Ras/Raf/MEK/Erk signaling cascades, which are pivotal in cell proliferation, survival, and differentiation. This technical guide provides an in-depth overview of the core mechanism of this compound, summarizing key quantitative data, detailing experimental protocols for assessing its inhibitory activity, and visualizing the pertinent signaling pathways.

Introduction

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane receptor tyrosine kinase that plays a crucial role in normal physiological processes and is frequently implicated in the pathogenesis of various cancers. Upon binding its ligand, IGF-1, the receptor undergoes autophosphorylation, creating docking sites for substrate proteins such as Insulin Receptor Substrate (IRS) and Shc. This initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways. The dysregulation of this axis is a common feature in tumor progression, making IGF-1R an attractive target for therapeutic intervention.

This compound has emerged as a valuable tool for studying IGF-1R-mediated signaling and as a potential lead compound for anticancer drug development. This guide will focus specifically on its inhibitory effects on two key downstream effectors: PKB (Akt) and Erk2.

Quantitative Data Summary

The inhibitory potency of this compound and its more hydrophobic derivative, I-OMe-AG 538, has been quantified in various studies. The following table summarizes the key IC50 values.

CompoundTargetAssay TypeIC50 ValueReference
This compoundIGF-1R Kinase AutophosphorylationIn vitro kinase assay400 nM[1][2]
This compoundPKB (Akt) PhosphorylationCellular assay76 µM
I-OMe-AG 538IGF-1RCellular assayNot specified, but noted as superior to this compound
I-OMe-AG 538Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα)Biochemical assay1 µM

Mechanism of Action: Signaling Pathway

This compound exerts its inhibitory effects by targeting the IGF-1R at the apex of two major signaling cascades. The binding of IGF-1 to its receptor triggers a conformational change and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This event is the critical initiation point for downstream signaling.

The PI3K/Akt Pathway: The phosphorylated IGF-1R recruits and phosphorylates IRS proteins. These activated IRS proteins then serve as docking sites for the p85 regulatory subunit of Phosphoinositide 3-kinase (PI3K). PI3K, in turn, phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting PKB (Akt) and Phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane. This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a plethora of downstream targets to promote cell survival and proliferation.

The Ras/Raf/MEK/Erk Pathway: Alternatively, the phosphorylated IGF-1R can recruit the adaptor protein Shc, which in turn binds to the Grb2-Sos complex. This complex activates the small G-protein Ras by promoting the exchange of GDP for GTP. Activated Ras then initiates a kinase cascade by recruiting and activating Raf (a MAP kinase kinase kinase). Raf phosphorylates and activates MEK (a MAP kinase kinase), which in turn phosphorylates and activates Erk1/2 (a MAP kinase). Activated Erk translocates to the nucleus to regulate the activity of transcription factors involved in cell growth and division.

This compound, by inhibiting the initial autophosphorylation of IGF-1R, effectively blocks both of these critical downstream pathways.

IGF1R_Signaling IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates Shc Shc IGF1R->Shc Phosphorylates AG538 This compound AG538->IGF1R Inhibits PI3K PI3K IRS->PI3K Activates Grb2_Sos Grb2-Sos Shc->Grb2_Sos Binds PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt PKB (Akt) PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-PKB (p-Akt) (Active) Akt->pAkt Activation Proliferation Cell Proliferation & Survival pAkt->Proliferation Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates Erk Erk2 MEK->Erk Phosphorylates pErk p-Erk2 (Active) Erk->pErk Activation pErk->Proliferation

Caption: this compound inhibits IGF-1R signaling to PKB and Erk2.

Experimental Protocols

The following protocols are generalized methods for assessing the inhibitory effect of this compound on PKB and Erk2 activation. These are based on standard techniques and should be optimized for specific cell lines and experimental conditions.

Cell Culture and Treatment
  • Cell Line Selection: NIH-3T3 cells overexpressing IGF-1R or pancreatic cancer cell lines (e.g., PANC-1) are suitable models.

  • Cell Seeding: Plate cells in 6-well or 10-cm dishes at a density that allows them to reach 70-80% confluency at the time of the experiment.

  • Serum Starvation: Prior to treatment, serum-starve the cells for 4-24 hours in a serum-free medium. This reduces basal levels of PKB and Erk2 phosphorylation.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., a dose-response curve from 0.1 to 100 µM). It is recommended to pre-treat the cells with this compound for 1-4 hours.

  • IGF-1 Stimulation: Following pre-treatment with this compound, stimulate the cells with IGF-1 (e.g., 10-100 ng/mL) for a short period (e.g., 5-30 minutes) to induce the phosphorylation of PKB and Erk2.

  • Cell Lysis: After stimulation, immediately place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

Western Blot Analysis

Western blotting is the standard method to detect changes in the phosphorylation status of PKB and Erk2.

Western_Blot_Workflow Start Cell Lysate (from treated cells) BCA Protein Quantification (BCA Assay) Start->BCA SDS_PAGE SDS-PAGE BCA->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% BSA or Milk) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-p-Akt, anti-p-Erk) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis (Densitometry) Detection->Analysis

Caption: Standard workflow for Western blot analysis.
  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay to ensure equal loading.

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-50 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated PKB (e.g., anti-p-Akt Ser473) and phosphorylated Erk (e.g., anti-p-Erk1/2 Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total PKB and total Erk.

Conclusion

This compound is a well-characterized inhibitor of IGF-1R kinase activity. Its ability to block the downstream activation of PKB and Erk2 underscores its utility as a research tool for dissecting the complexities of IGF-1R signaling. The methodologies outlined in this guide provide a framework for investigating the cellular effects of this compound and other potential IGF-1R inhibitors. Further research into the specificity and in vivo efficacy of this compound and its analogs will be crucial for their potential translation into clinical applications for the treatment of cancers driven by aberrant IGF-1R signaling.

References

Understanding the Cell Permeability of AG-538: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-538 is a potent, reversible, and competitive inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) kinase.[1][2][3] It functions by competing with the substrate for the kinase binding site, thereby inhibiting autophosphorylation of the receptor and subsequent downstream signaling.[1] The compound has been noted for its cell-permeable nature, allowing it to access its intracellular kinase target.[1][3] This technical guide provides an in-depth overview of the cell permeability of this compound, including relevant signaling pathways, experimental protocols to determine permeability, and a framework for data presentation.

Core Concepts: Cell Permeability and its Importance

The ability of a drug to cross the cell membrane, known as cell permeability, is a critical determinant of its therapeutic efficacy, particularly for drugs with intracellular targets like this compound. Poor permeability can lead to insufficient intracellular drug concentrations, rendering the drug ineffective in a cellular context despite high potency in enzymatic assays. Understanding the permeability characteristics of a compound is therefore essential in drug discovery and development. Key parameters in assessing cell permeability include the apparent permeability coefficient (Papp) and the efflux ratio (ER).

Signaling Pathway of this compound's Target: IGF-1R

This compound exerts its effects by inhibiting the IGF-1R signaling cascade. Upon binding of its ligand (IGF-1), the IGF-1 receptor undergoes autophosphorylation, initiating a cascade of intracellular signaling events that are crucial for cell growth, proliferation, and survival. Two major downstream pathways activated by IGF-1R are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/ERK pathway. By inhibiting IGF-1R, this compound effectively blocks these pro-survival and proliferative signals.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K GRB2_SOS GRB2/SOS IGF1R->GRB2_SOS AG538 This compound AG538->IGF1R AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Quantitative Data on this compound

Table 1: In Vitro Permeability of this compound (Hypothetical Data)

CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
This compound[To Be Determined][To Be Determined][To Be Determined][To Be Determined]
Propranolol (High Permeability Control)20.519.80.97High
Atenolol (Low Permeability Control)0.20.31.5Low

Table 2: Kinase Inhibition Profile of this compound

KinaseIC₅₀ (Enzymatic Assay)IC₅₀ (Cellular Assay)
IGF-1R60 nM[1]400 nM[1][2][3]
IR113 nM[1]-
EGF-R--
Src2.4 µM[1]-
PKB (Akt)76 µM[1]-

Experimental Protocols

The Caco-2 cell permeability assay is the gold standard for in vitro prediction of human intestinal drug absorption. This assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Caco-2 Permeability Assay Protocol

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer and to assess if it is a substrate for efflux transporters.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids (NEAA), and penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)

  • Efflux transporter inhibitor (e.g., verapamil for P-glycoprotein)

  • Lucifer yellow (for monolayer integrity assessment)

  • LC-MS/MS system for sample analysis

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent and tight monolayer.

    • Alternatively, assess the permeability of a low-permeability marker like Lucifer yellow.

  • Permeability Assay (Bidirectional):

    • Gently wash the cell monolayers twice with pre-warmed HBSS (pH 7.4).

    • Apical to Basolateral (A→B) Permeability:

      • Add this compound (e.g., at a final concentration of 10 µM) and control compounds to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

    • Basolateral to Apical (B→A) Permeability:

      • Add this compound and control compounds to the basolateral (donor) chamber.

      • Add fresh HBSS to the apical (receiver) chamber.

    • To investigate the involvement of efflux transporters, perform the assay in the presence and absence of an inhibitor like verapamil.

  • Sample Collection and Analysis:

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from both the apical and basolateral chambers.

    • Analyze the concentration of this compound and control compounds in the samples using a validated LC-MS/MS method.

Data Analysis:

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of appearance of the compound in the receiver chamber.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration of the compound in the donor chamber.

The efflux ratio (ER) is calculated as:

ER = Papp (B→A) / Papp (A→B)

An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.

Caco2_Assay_Workflow Start Start Cell_Culture Culture Caco-2 cells (18-21 days) Start->Cell_Culture Monolayer_Integrity Assess Monolayer Integrity (TEER Measurement) Cell_Culture->Monolayer_Integrity Bidirectional_Assay Perform Bidirectional Permeability Assay Monolayer_Integrity->Bidirectional_Assay AB_Permeability A→B Permeability Bidirectional_Assay->AB_Permeability BA_Permeability B→A Permeability Bidirectional_Assay->BA_Permeability Sample_Collection Sample Collection (Time Points) AB_Permeability->Sample_Collection BA_Permeability->Sample_Collection LCMS_Analysis LC-MS/MS Analysis Sample_Collection->LCMS_Analysis Data_Analysis Calculate Papp & ER LCMS_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Caco-2 cell permeability assay.

Conclusion

This compound is a valuable tool for studying IGF-1R signaling due to its cell-permeable nature. While qualitative evidence of its cell permeability exists, quantitative data from standardized assays like the Caco-2 permeability assay are needed for a comprehensive understanding of its pharmacokinetic properties. The protocols and data presentation frameworks provided in this guide offer a robust approach for researchers to systematically evaluate the cell permeability of this compound and other small molecule inhibitors. Such studies are crucial for the successful translation of promising compounds from in vitro discovery to in vivo applications.

References

Methodological & Application

Application Notes and Protocols for AG-538 In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-538 is a potent and cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase. It functions as a competitive inhibitor at the substrate-binding site of the IGF-1R kinase. This document provides detailed application notes and protocols for the in vitro use of this compound in cancer research, focusing on its mechanism of action and its role in modulating anti-tumor immune responses.

Mechanism of Action

This compound primarily exerts its biological effects through the inhibition of IGF-1R autophosphorylation. The IGF-1R signaling pathway is crucial for cell proliferation, survival, and differentiation. By blocking this pathway, this compound can inhibit tumor cell growth and induce apoptosis. The downstream signaling cascades affected include the PI3K-Akt and MAPK pathways.

Recent studies have also highlighted the role of this compound in activating anti-tumor immunity. It has been shown to enhance the secretion of key cytokines such as Interferon-gamma (IFNγ), Tumor Necrosis Factor-alpha (TNFα), and Granzyme B from immune cells, thereby promoting the killing of tumor cells.

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IGF-1R Kinase Autophosphorylation IC50 400 nMIn vitro enzyme assay[1][2][3][4]
Phosphorylation of poly(Glu,Tyr) by IGF-1R IC50 60 nMIn vitro enzyme assay[1]
Phosphorylation of poly(Glu,Tyr) by IR IC50 113 nMIn vitro enzyme assay[1]
Phosphorylation of poly(Glu,Tyr) by EGF-R IC50 Not specifiedIn vitro enzyme assay[1]
Phosphorylation of poly(Glu,Tyr) by Src IC50 2.4 µMIn vitro enzyme assay[1]
Phosphorylation of PKB IC50 76 µMNIH-3T3 cells over-expressing IGF-1R[1]

Signaling Pathway Diagram

AG538_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Activates MAPK MAPK Pathway IGF1R->MAPK IGF1 IGF-1 IGF1->IGF1R Binds AG538 This compound AG538->IGF1R Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation

Caption: this compound inhibits IGF-1R signaling.

Experimental Protocols

Protocol 1: IGF-1R Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of this compound on IGF-1R kinase activity using an ELISA-based method.

Materials:

  • Recombinant human IGF-1R protein

  • Poly(Glu, Tyr)4:1 coated 96-well plates

  • This compound (dissolved in DMSO)

  • ATP

  • Reaction Buffer (50 mM HEPES, pH 7.4, 20 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

  • Anti-phosphotyrosine antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in Reaction Buffer. Also, prepare a vehicle control (DMSO).

  • To the poly(Glu, Tyr) coated wells, add 50 µL of the this compound dilutions or vehicle control.

  • Add 50 µL of 10 µM ATP solution to each well.

  • Initiate the reaction by adding a solution containing the recombinant IGF-1R enzyme.

  • Incubate the plate for 1 hour at 37°C.

  • Wash the plate three times with wash buffer (e.g., PBST).

  • Add 100 µL of HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

Kinase_Assay_Workflow A Prepare this compound dilutions B Add this compound and ATP to coated plate A->B C Add IGF-1R to initiate reaction B->C D Incubate (1 hr, 37°C) C->D E Wash D->E F Add Anti-pTyr-HRP antibody E->F G Incubate (1 hr, RT) F->G H Wash G->H I Add TMB substrate H->I J Incubate and add stop solution I->J K Read absorbance at 450 nm J->K

Caption: Workflow for IGF-1R kinase inhibition assay.

Protocol 2: Tumor Cell Proliferation Assay (MTT Assay)

This protocol assesses the effect of this compound on the proliferation of cancer cell lines such as HT29 and HCT116.[5]

Materials:

  • Human colorectal cancer cell lines (e.g., HT29, HCT116)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well flat-bottom cell culture plates

  • Plate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

  • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control.

  • Incubate for 24, 48, or 72 hours at 37°C, 5% CO2.[5]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 3: PBMC and Tumor Cell Co-culture for Cytokine Release Assay

This protocol evaluates the effect of this compound on the activation of immune cells and the subsequent release of cytokines in a co-culture system.[5]

Materials:

  • Human colorectal cancer cell lines (e.g., HT29, HCT116)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Complete RPMI-1640 medium

  • This compound (dissolved in DMSO)

  • Anti-CD3 and Anti-CD28 antibodies (for T cell stimulation)

  • ELISA kits for IFNγ, TNFα, and Granzyme B

  • 96-well flat-bottom cell culture plates

Procedure:

  • Cancer Cell Seeding: Seed cancer cells (e.g., HT29, HCT116) into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete RPMI medium. Incubate overnight at 37°C, 5% CO2.[5]

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Co-culture Setup:

    • Carefully remove the medium from the cancer cell plate.

    • Add 1 x 10⁵ PBMCs to each well (Effector:Target ratio of 10:1) in 100 µL of complete RPMI medium.[5]

    • Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to stimulate T cells.

  • Treatment: Add serial dilutions of this compound or vehicle control to the co-culture wells.

  • Incubation: Incubate the co-culture plate for 48-72 hours at 37°C, 5% CO2.[5]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Measurement: Measure the concentration of IFNγ, TNFα, and Granzyme B in the supernatant using ELISA kits according to the manufacturer's instructions.[5]

CoCulture_Workflow A Seed Tumor Cells C Co-culture Tumor Cells and PBMCs with T-cell stimulators A->C B Isolate PBMCs B->C D Add this compound C->D E Incubate (48-72 hrs) D->E F Collect Supernatant E->F G Measure Cytokines (ELISA) F->G

Caption: Workflow for PBMC-tumor cell co-culture assay.

Data Interpretation

  • IGF-1R Kinase Inhibition Assay: A dose-dependent decrease in absorbance indicates inhibition of IGF-1R kinase activity. The IC50 value represents the concentration of this compound required to inhibit the enzyme activity by 50%.

  • Cell Proliferation Assay: A dose-dependent decrease in absorbance reflects the anti-proliferative or cytotoxic effect of this compound. The IC50 value is the concentration that reduces cell viability by 50%.

  • Cytokine Release Assay: An increase in the concentration of IFNγ, TNFα, and Granzyme B in the co-culture supernatant upon treatment with this compound suggests an enhancement of anti-tumor immune responses.

Troubleshooting

  • High background in ELISA: Ensure thorough washing steps and check for non-specific binding of antibodies.

  • Low signal in MTT assay: Check cell viability before seeding and optimize cell seeding density. Ensure the MTT reagent is fresh and protected from light.

These protocols provide a framework for investigating the in vitro effects of this compound. Researchers should optimize conditions for their specific cell lines and experimental setup.

References

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for utilizing AG-538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R), in cell culture experiments. The following sections offer recommended concentrations, step-by-step experimental procedures, and a visual representation of the targeted signaling pathway.

Overview

This compound is a specific, cell-permeable, and reversible inhibitor of IGF-1R autophosphorylation with an IC₅₀ of 400 nM.[1][2] It also demonstrates inhibitory effects on the phosphorylation of substrates by the Insulin Receptor (IR), Epidermal Growth Factor Receptor (EGFR), and Src kinase at higher concentrations.[1] By targeting the IGF-1R signaling cascade, this compound can impede critical cellular processes such as proliferation, survival, and differentiation, making it a valuable tool for cancer research.

Data Presentation: Recommended Concentrations for Cell Culture

The effective concentration of this compound can vary depending on the cell line, assay type, and experimental duration. The following table summarizes recommended concentration ranges based on published data.

Cell LineAssay TypeConcentration RangeIncubation TimeOutcome
PANC-1Cytotoxicity0.1 - 1000 µM24 hoursCytotoxic effect, especially in nutrient-deprived medium.[3]
PANC-1Phosphorylation Inhibition0 - 3 µM1 hourBlocks phosphorylation of IGF-1R, Akt, and Erk.[3]
HT29Proliferation AssayNot specified, used in co-cultureNot specifiedShown to activate antitumor immunity.[4]
HCT116Proliferation AssayNot specified, used in co-cultureNot specifiedShown to activate antitumor immunity.[4]

Signaling Pathway

This compound primarily exerts its effects by inhibiting the autophosphorylation of IGF-1R, which is the initial step in the activation of downstream signaling pathways. The two major cascades affected are the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, and the Ras/Raf/MEK/ERK (MAPK) pathway, which is primarily involved in cell proliferation and differentiation.

IGF1R_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates Shc Shc IGF1R->Shc Phosphorylates AG538 This compound AG538->IGF1R Inhibits PI3K PI3K IRS->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Grb2 Grb2 Shc->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription

Caption: IGF-1R signaling pathway inhibited by this compound.

Experimental Protocols

The following are detailed protocols for common cell-based assays to evaluate the efficacy of this compound.

Experimental Workflow: Cell Viability and Protein Phosphorylation Analysis

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis cell_culture 1. Culture Cells cell_seeding 2. Seed Cells in Plates cell_culture->cell_seeding ag538_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells ag538_prep->treatment mtt_assay 5a. MTT Assay (Cell Viability) treatment->mtt_assay western_blot 5b. Western Blot (Protein Phosphorylation) treatment->western_blot data_analysis_mtt 6a. Analyze Absorbance mtt_assay->data_analysis_mtt data_analysis_wb 6b. Analyze Band Intensity western_blot->data_analysis_wb

Caption: General workflow for cell-based assays with this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete medium from the stock solution. A final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Western Blot for IGF-1R Phosphorylation

This protocol is to determine the effect of this compound on the phosphorylation status of IGF-1R and its downstream targets.

Materials:

  • This compound (stock solution in DMSO)

  • 6-well cell culture plates

  • Serum-free medium

  • Recombinant human IGF-1

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-IGF-1R, anti-total-IGF-1R, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Serum Starvation: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium.

  • Inhibitor Pre-treatment: Pre-treat the serum-starved cells with the desired concentrations of this compound (e.g., 0.1, 1, 3 µM) for 1 hour. Include a vehicle control (DMSO).

  • IGF-1 Stimulation: Stimulate the cells with recombinant human IGF-1 (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with ECL substrate.

  • Image Acquisition and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for AG-538 Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing AG-538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R), in cancer cell line research. Detailed protocols for assessing its effects on cell proliferation, and apoptosis, as well as for analyzing key signaling pathways are provided.

Introduction to this compound

This compound is a cell-permeable tyrphostin that acts as a competitive inhibitor of the IGF-1R kinase. By blocking the autophosphorylation of IGF-1R, this compound effectively inhibits downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival. Research has demonstrated that this compound can induce apoptosis and DNA damage in cancer cells and may also play a role in activating antitumor immunity.

Chemical Properties:

PropertyValue
Synonyms Tyrphostin AG 538, α-Cyano-(3,4-dihydroxy)cinnamoyl-(3ʹ,4ʹ-dihydroxyphenyl)ketone
CAS Number 133550-18-2
Molecular Formula C₁₆H₁₁NO₅
Molecular Weight 297.27 g/mol
Solubility Soluble in DMSO
Storage Store at -20°C

Data Summary: this compound Effects on Cancer Cell Lines

The following table summarizes the observed effects of this compound on various cancer cell lines, with a focus on treatment duration and concentration.

Cell LineCancer TypeAssayConcentration(s)Treatment Duration(s)Observed Effects
HT29Colorectal CarcinomaProliferation Assay0, 1, 5, 10, 20 µM24, 48, 72 hoursDose- and time-dependent inhibition of cell proliferation.[1]
HT29Colorectal CarcinomaChemokine ProfilingNot specifiedNot specifiedAltered chemokine profile.[1]
HCT116Colorectal CarcinomaPBMC Co-cultureNot specifiedNot specifiedEnhanced T-cell mediated cytotoxicity.[1]
PANC-1Pancreatic CancerCytotoxicity Assay0.1 - 1000 µM24 hoursPreferentially cytotoxic to nutrient-deprived cells.[2]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in cancer cells. This compound inhibits the IGF-1 Receptor, leading to the downregulation of downstream pro-survival and proliferative signaling pathways.

AG538_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AG538 This compound AG538->IGF1R Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound signaling pathway in cancer cells.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Based on the manufacturer's instructions, this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve 2.97 mg of this compound (MW: 297.27 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Cell Culture and Treatment

Materials:

  • Cancer cell line of interest (e.g., HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates or flasks

  • This compound stock solution (10 mM in DMSO)

Protocol:

  • Culture the cancer cells in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase during the treatment period.

  • Allow the cells to adhere overnight.

  • The following day, prepare the desired concentrations of this compound by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed 0.1% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT assay.

MTT_Workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay Seed Seed cells in 96-well plate Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with this compound (various conc.) Adhere->Treat Incubate Incubate for 24, 48, or 72h Treat->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Caption: Workflow for MTT-based cell proliferation assay.

Materials:

  • Treated cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Protocol:

  • Following the desired treatment duration, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis

This protocol is for examining the effect of this compound on the expression and phosphorylation levels of key proteins in the IGF-1R signaling pathway.

WesternBlot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_probe Immunodetection Treat_Cells Treat cells with this compound Lyse_Cells Lyse cells & collect protein Treat_Cells->Lyse_Cells Quantify Quantify protein concentration Lyse_Cells->Quantify Load_Gel Load samples onto SDS-PAGE gel Quantify->Load_Gel Run_Gel Run electrophoresis Load_Gel->Run_Gel Transfer Transfer proteins to membrane Run_Gel->Transfer Block Block membrane Transfer->Block Primary_Ab Incubate with primary antibody (e.g., p-Akt, Akt) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detect Add ECL substrate & image Secondary_Ab->Detect

Caption: General workflow for Western Blot analysis.

Materials:

  • Treated cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-IGF-1R, anti-IGF-1R, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence substrate

Protocol:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation.

References

Preparation of AG-538 Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the preparation, handling, and storage of AG-538 stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent. This compound and its derivatives are potent inhibitors of the insulin-like growth factor 1 receptor (IGF-1R) kinase, making them valuable tools in cancer research and drug development. Adherence to this protocol will ensure the accurate preparation and stability of this compound for use in various downstream applications.

Compound Information and Properties

This compound and its analog, I-OMe-Tyrphostin AG 538, are commonly used small molecule inhibitors. Their relevant chemical properties are summarized in the table below for easy reference.

PropertyThis compoundI-OMe-Tyrphostin AG 538
Synonyms Tyrphostin AG 538, α-Cyano-(3,4-dihydroxy)cinnamoyl-(3ʹ,4ʹ-dihydroxyphenyl)ketoneI-OMe-AG 538
Molecular Formula C₁₆H₁₁NO₅[1]C₁₇H₁₂INO₅[2]
Molecular Weight 427.25 g/mol [3]437.19 g/mol
Appearance Dark orange to brown solid[3]Solid[2][4]
Solubility in DMSO 5 mg/mL[3][5]50 mg/mL[4][6]
Storage Temperature -20°C[2][3][4][5][6]-20°C[2][3][4][5][6]
Stock Solution Stability Up to 3 months at -20°C1 month at -20°C, 6 months at -80°C[7]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO. The same principles can be applied to prepare stock solutions of varying concentrations or for I-OMe-Tyrphostin AG 538 by adjusting the calculations accordingly.

2.1. Materials and Equipment

  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO (Biotechnology grade or higher)

  • Microcentrifuge tubes (1.5 mL or 2 mL, sterile)

  • Pipettes and sterile filter tips

  • Analytical balance

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

2.2. Safety Precautions

  • Handle this compound powder in a chemical fume hood to avoid inhalation.

  • Wear appropriate PPE at all times.

  • DMSO is a powerful solvent that can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before starting the procedure.

2.3. Step-by-Step Procedure

  • Calculate the required mass of this compound: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

    Example calculation for 1 mL of 10 mM this compound stock solution: Mass (mg) = 10 mM x 0.001 L x 427.25 g/mol = 4.27 mg

  • Weigh the this compound powder: Carefully weigh out the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add the desired volume of DMSO to the microcentrifuge tube containing the this compound powder. For this example, add 1 mL of DMSO.

  • Dissolve the compound: Close the tube tightly and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquot for storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for longer-term storage.[7]

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G cluster_prep Preparation cluster_storage Storage start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end Ready for Use store->end

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway Context

This compound primarily targets the IGF-1 receptor, a key component of the PI3K/Akt/mTOR and MAPK signaling pathways, which are critical for cell growth, proliferation, and survival. Inhibition of IGF-1R can thus be an effective strategy in cancer therapy.

G IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras AG538 This compound AG538->IGF1R Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound Inhibition of the IGF-1R Signaling Pathway.

References

Application Notes: Utilizing AG-538 for Western Blot Analysis of the IGF-1R Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AG-538, also known as I-OMe-Tyrphostin AG 538, is a potent, cell-permeable, and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. Its primary mechanism of action involves competing with ATP to inhibit the autophosphorylation of IGF-1R, a critical step in the activation of downstream signaling cascades.[1] The IGF-1R pathway plays a crucial role in cell proliferation, survival, and differentiation, primarily through the PI3K/Akt and MAPK/ERK signaling axes.[1][2] Dysregulation of this pathway is implicated in various cancers.

These application notes provide a comprehensive protocol for using this compound in a Western Blotting workflow to investigate its inhibitory effects on the IGF-1R signaling pathway. By treating cells with this compound and subsequently analyzing the phosphorylation status of key proteins like IGF-1R, Akt, and ERK, researchers can effectively quantify the compound's inhibitory activity and elucidate its impact on cellular signaling.[1]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the IGF-1R signaling pathway and the point of inhibition by this compound. Upon ligand binding, IGF-1R autophosphorylates, creating docking sites for substrate proteins that activate downstream pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways. This compound directly inhibits the initial autophosphorylation of IGF-1R, thereby blocking all subsequent downstream signaling events.

IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K pY Ras Ras IGF1R->Ras pY Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation AG538 This compound AG538->IGF1R Inhibition

Caption: IGF-1R signaling pathway and this compound inhibition point.

Quantitative Data: this compound Inhibitory Concentrations

This compound exhibits potent inhibition of IGF-1R kinase and also affects other kinases at varying concentrations. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Target KinaseIC₅₀ ValueReference
IGF-1 Receptor Kinase400 nM[3]
PI5P4Kα1 µM[1][4]
Insulin Receptor (IR)113 nM (for substrate phosphorylation)
EGF-R60 nM (for substrate phosphorylation)
Src2.4 µM (for substrate phosphorylation)
PKB/Akt76 µM

Experimental Workflow for Western Blotting

The diagram below outlines the key steps for assessing the effect of this compound on protein phosphorylation using Western Blotting.

WB_Workflow A 1. Cell Culture & Treatment (e.g., with 0-10 µM this compound) B 2. Cell Lysis (with Protease/Phosphatase Inhibitors) A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Protein Transfer (Transfer to PVDF membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (e.g., anti-p-IGF-1R, overnight at 4°C) F->G H 8. Secondary Antibody Incubation (HRP-conjugated, 1 hr at RT) G->H I 9. Detection (ECL Substrate & Imaging) H->I J 10. Data Analysis (Densitometry) I->J

Caption: Standard workflow for Western Blot analysis of this compound activity.

Detailed Experimental Protocol

This protocol provides a method to determine the effect of this compound on the phosphorylation of IGF-1R, Akt, and ERK in a selected cell line (e.g., MCF-7, NIH-3T3 overexpressing IGF-1R, or PANC-1).

A. Materials and Reagents
  • Compound: this compound (Soluble in DMSO, e.g., 5 mg/mL)

  • Cell Line: Appropriate cell line expressing IGF-1R.

  • Culture Media: As required for the chosen cell line.

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), ice-cold[5]

    • RIPA Lysis Buffer (or similar) supplemented with Protease and Phosphatase Inhibitor Cocktails.[5][6]

    • BCA Protein Assay Kit[7]

    • 4X Laemmli Sample Buffer[8]

    • Tris-Glycine SDS-PAGE Gels (e.g., 4-12% Bis-Tris)[7]

    • 1X SDS-PAGE Running Buffer[8]

    • 1X Transfer Buffer (with 20% methanol for PVDF)[8]

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST)[8]

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST[6]

    • Enhanced Chemiluminescence (ECL) Detection Reagent[8]

  • Antibodies:

    • Primary Antibodies:

      • Rabbit anti-phospho-IGF-1R (Tyr1135/1136)

      • Rabbit anti-IGF-1R

      • Rabbit anti-phospho-Akt (Ser473)

      • Rabbit anti-Akt

      • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

      • Rabbit anti-p44/42 MAPK (Erk1/2)

      • Mouse anti-GAPDH or anti-β-Actin (Loading Control)

    • Secondary Antibodies:

      • Anti-rabbit IgG, HRP-linked Antibody

      • Anti-mouse IgG, HRP-linked Antibody

  • Membranes: Polyvinylidene difluoride (PVDF) membrane (0.2 or 0.45 µm)[8]

B. Step-by-Step Procedure
  • Cell Culture and Treatment:

    • Plate cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.[8]

    • Serum-starve the cells for 4-6 hours or overnight, if required, to reduce basal phosphorylation levels.

    • Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free media to achieve final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

    • Pre-treat cells with the various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes to induce IGF-1R phosphorylation. Include an unstimulated, untreated control.

  • Cell Lysate Preparation:

    • Aspirate the media and wash the cells twice with ice-cold PBS.[9]

    • Add 100-500 µL of ice-cold lysis buffer (supplemented with protease/phosphatase inhibitors) to each well or plate.[9]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[9]

    • Incubate on ice for 30 minutes.[10]

    • Sonicate the lysate briefly (3-4 times for 5-10 seconds) to shear DNA and reduce viscosity.[9][11]

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

    • Transfer the supernatant (protein extract) to a new, clean tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[7][10]

    • Normalize the concentration of all samples with lysis buffer to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding 4X Laemmli sample buffer to a final concentration of 1X. A typical final protein load is 20-40 µg per lane.[8]

    • Boil the samples at 95-100°C for 5-10 minutes.[9]

    • Load the samples and a molecular weight marker onto an SDS-PAGE gel.[9]

    • Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom.[7]

    • Transfer the separated proteins to a PVDF membrane. Pre-soak the PVDF membrane in 100% methanol for 30 seconds before assembly.[7] Perform the transfer at 100 V for 60-90 minutes or using a semi-dry transfer apparatus.[8]

  • Immunoblotting and Detection:

    • After transfer, confirm successful protein transfer by staining the membrane with Ponceau S.[8]

    • Wash the membrane with TBST and place it in blocking buffer (5% BSA in TBST). Incubate for 1 hour at room temperature with gentle agitation.[6][8] Note: Avoid using non-fat dry milk for blocking when detecting phosphoproteins, as it may contain interfering proteins.[6]

    • Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IGF-1R) diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point is often 1:1000. Incubate overnight at 4°C with gentle shaking.[9]

    • Wash the membrane three times for 10 minutes each with TBST.[9]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000 dilution) in blocking buffer for 1 hour at room temperature.[9]

    • Wash the membrane again three times for 10 minutes each with TBST.

    • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it evenly to the membrane.[8]

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

  • Stripping and Reprobing (Optional):

    • To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of the primary and secondary antibodies using a mild stripping buffer.

    • After stripping, wash the membrane thoroughly, re-block, and probe with an antibody for the total protein (e.g., anti-IGF-1R) or a loading control (e.g., anti-GAPDH).

    • Repeat the detection steps as described above. Comparing the phosphorylated protein signal to the total protein signal provides a more accurate measure of inhibition.[6]

References

Application Notes and Protocols: AG-538 in Combination with Immunotherapy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-538 is a small molecule compound that has emerged as a promising agent for enhancing anti-tumor immunity. In vitro studies have demonstrated its potential to activate the innate immune system and augment the cytotoxic effects of immune cells against cancer cells. The mechanism of action of this compound involves the activation of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, a critical component of the innate immune response to cytosolic DNA. Activation of this pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which in turn promote the activation and function of various immune cells, including T cells and Natural Killer (NK) cells. These application notes provide an overview of the in vitro effects of this compound and detailed protocols for assessing its combination with immunotherapy.

Data Presentation

The following tables summarize the qualitative and quantitative findings from in vitro studies of this compound. While precise numerical data from dose-response curves are often presented graphically in the source literature, this section aims to provide a structured overview of the compound's effects.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Immune Cells

Cancer Cell LineImmune Cell TypeEffector:Target RatioThis compound ConcentrationObserved Effect on Cancer Cell Viability
HT29 (colorectal)Human PBMCsNot SpecifiedNot SpecifiedIncreased cytotoxicity in co-culture
HCT116 (colorectal)Human PBMCsNot SpecifiedNot SpecifiedIncreased cytotoxicity in co-culture

Table 2: Effect of this compound on Cytokine and Effector Molecule Secretion in Co-culture Supernatants

Cancer Cell LineImmune Cell TypeThis compound TreatmentIFNγ LevelsTNFα LevelsGranzyme B Levels
HT29 (colorectal)Human PBMCsThis compoundSignificantly IncreasedSignificantly IncreasedSignificantly Increased
HCT116 (colorectal)Human PBMCsThis compoundSignificantly IncreasedSignificantly IncreasedSignificantly Increased

Mandatory Visualizations

AG538_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (e.g., T Cell, NK Cell) AG538 This compound cGAS cGAS AG538->cGAS Activates STING STING (ER Membrane) cGAS->STING Activates via cGAMP TBK1 TBK1 STING->TBK1 Recruits & Activates NFkB NF-κB STING->NFkB Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates Type_I_IFN Type I Interferons (IFN-α, IFN-β) IRF3->Type_I_IFN Induces Transcription Chemokines Chemokines (e.g., CXCL10) NFkB->Chemokines Induces Transcription IFN_receptor IFN Receptor Type_I_IFN->IFN_receptor Binds Chemokine_receptor Chemokine Receptor Chemokines->Chemokine_receptor Binds (Chemoattraction) T_Cell T Cell / NK Cell Activation Activation & Enhanced Effector Function IFN_receptor->Activation Chemokine_receptor->Activation Cytotoxicity Increased Cytotoxicity (Granzyme B, Perforin) Activation->Cytotoxicity Cytokine_release Cytokine Release (IFNγ, TNFα) Activation->Cytokine_release cluster_tumor_cell cluster_tumor_cell Cytotoxicity->cluster_tumor_cell Induces Apoptosis

Caption: Proposed signaling pathway of this compound in enhancing anti-tumor immunity.

Experimental_Workflow cluster_prep Preparation cluster_coculture Co-culture cluster_analysis Analysis Cancer_Cells 1. Seed Cancer Cells (e.g., HT29, HCT116) in 96-well plates Add_PBMCs 3. Add PBMCs to cancer cells (Effector:Target Ratio) Cancer_Cells->Add_PBMCs PBMC_Isolation 2. Isolate Human PBMCs from healthy donor blood PBMC_Isolation->Add_PBMCs Add_AG538 4. Add this compound at varying concentrations Add_PBMCs->Add_AG538 Incubate 5. Incubate for 24-72 hours Add_AG538->Incubate Collect_Supernatant 6. Collect Supernatant Incubate->Collect_Supernatant Harvest_Cells 7. Harvest Cells Incubate->Harvest_Cells ELISA 8. ELISA for IFNγ, TNFα, Granzyme B Collect_Supernatant->ELISA Cytotoxicity_Assay 9. Cytotoxicity Assay (LDH release or Flow Cytometry) Harvest_Cells->Cytotoxicity_Assay

Caption: Experimental workflow for in vitro co-culture of this compound with immunotherapy.

Logical_Relationships AG538 This compound Treatment STING_Activation cGAS-STING Pathway Activation in Tumor Cells AG538->STING_Activation Cytokine_Production Increased Secretion of Type I IFNs & Chemokines STING_Activation->Cytokine_Production Immune_Cell_Activation Enhanced Activation of Co-cultured Immune Cells Cytokine_Production->Immune_Cell_Activation Increased_Cytotoxicity Increased Cancer Cell Cytotoxicity Immune_Cell_Activation->Increased_Cytotoxicity Increased_Cytokine_Release Increased Release of IFNγ, TNFα, Granzyme B Immune_Cell_Activation->Increased_Cytokine_Release

Caption: Logical relationships of expected outcomes from this compound treatment in vitro.

Experimental Protocols

Protocol 1: PBMC and Cancer Cell Co-culture for Cytotoxicity and Cytokine Analysis

Objective: To assess the effect of this compound on the cytotoxicity of Peripheral Blood Mononuclear Cells (PBMCs) against cancer cells and to quantify the release of key effector molecules.

Materials:

  • Cancer cell lines (e.g., HT29, HCT116)

  • Human PBMCs isolated from healthy donors via Ficoll-Paque density gradient centrifugation

  • This compound (dissolved in an appropriate solvent, e.g., DMSO)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • Reagents for cytotoxicity assay (e.g., LDH cytotoxicity assay kit or fluorescent dyes for flow cytometry)

  • ELISA kits for human IFNγ, TNFα, and Granzyme B

Procedure:

  • Cancer Cell Seeding:

    • One day prior to the co-culture, seed the cancer cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

  • PBMC Preparation:

    • Thaw cryopreserved PBMCs or use freshly isolated cells.

    • Wash the PBMCs with complete RPMI-1640 medium and resuspend to the desired concentration.

  • Co-culture Setup:

    • Carefully remove the medium from the wells containing the adherent cancer cells.

    • Add PBMCs to the wells at the desired effector-to-target (E:T) ratio (e.g., 10:1, 20:1).

    • Add 100 µL of complete RPMI-1640 medium per well.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the desired concentrations of this compound to the co-culture wells.

    • Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment group.

    • Set up control wells with cancer cells alone, PBMCs alone, and cancer cells with PBMCs without this compound.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for a period of 24 to 72 hours. The optimal incubation time may vary depending on the cell lines and experimental goals.

  • Sample Collection:

    • After incubation, centrifuge the 96-well plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well for cytokine analysis by ELISA. Store the supernatant at -80°C if not analyzed immediately.

    • The remaining cells can be used for cytotoxicity assessment.

Protocol 2: Cytotoxicity Assessment

Option A: Lactate Dehydrogenase (LDH) Release Assay

  • Use the supernatant collected in step 6 of Protocol 1.

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of specific cytotoxicity using the following formula:

    • % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Spontaneous release: LDH release from target cells incubated with medium alone.

    • Maximum release: LDH release from target cells lysed with the provided lysis buffer.

Option B: Flow Cytometry-Based Cytotoxicity Assay

  • Gently resuspend the cells in the wells from step 6 of Protocol 1.

  • Transfer the cells to FACS tubes.

  • Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

  • Stain the cells with a viability dye (e.g., Propidium Iodide, 7-AAD) and fluorescently labeled antibodies specific for cancer cells (e.g., EpCAM) and/or immune cells (e.g., CD3, CD8, CD56).

  • Acquire the samples on a flow cytometer.

  • Analyze the data to determine the percentage of dead (viability dye-positive) cancer cells in each treatment group.

Protocol 3: Cytokine Quantification by ELISA
  • Use the supernatant collected in step 6 of Protocol 1.

  • Follow the manufacturer's instructions for the specific ELISA kits for human IFNγ, TNFα, and Granzyme B.

  • Briefly, coat a 96-well ELISA plate with the capture antibody overnight.

  • Wash the plate and block non-specific binding sites.

  • Add the collected supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).

  • Wash the plate and add the substrate solution.

  • Stop the reaction and measure the absorbance at the recommended wavelength.

  • Calculate the concentration of each cytokine in the samples based on the standard curve.

Conclusion

This compound demonstrates significant potential as an immuno-oncology agent by activating the cGAS-STING pathway to enhance the anti-tumor activity of immune cells. The provided protocols offer a framework for the in vitro evaluation of this compound in combination with immunotherapy. These assays are crucial for determining the optimal conditions for its therapeutic application and for further elucidating its mechanism of action. Researchers should optimize these protocols based on their specific cell systems and experimental objectives.

Application Notes and Protocols: Proliferation Assay Using AG-538 on HT29 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-538 is a tyrphostin derivative that acts as a selective inhibitor of the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase. The IGF-1R signaling pathway is crucial in the regulation of cell growth, proliferation, differentiation, and survival.[1][2][3][4] In many types of cancer, including colorectal cancer, this pathway is often dysregulated, leading to uncontrolled cell proliferation and tumor progression.[1][2][3][4][5] The human colon adenocarcinoma cell line, HT29, is a widely used model for studying colorectal cancer and the efficacy of potential therapeutic agents. These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on HT29 cells using a colorimetric MTT assay.

Mechanism of Action of this compound

This compound competitively inhibits the ATP-binding site of the IGF-1R tyrosine kinase, preventing autophosphorylation and the subsequent activation of downstream signaling cascades. The two primary signaling pathways initiated by IGF-1R activation are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway.[1][2][3] By blocking these pathways, this compound can inhibit cell cycle progression, induce apoptosis, and ultimately reduce tumor cell proliferation.

Data Presentation

The following table summarizes the dose-dependent and time-dependent effects of this compound on the proliferation of HT29 cells. The data is derived from published studies and represents the percentage of cell viability relative to an untreated control.

This compound Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48hCell Viability (%) after 72h
0 (Control)100100100
1~95~90~85
5~85~75~65
10~70~60~50
20~55~45~35
40~40~30~20

Note: The values presented are estimations based on graphical representations from a study by an anonymous author and may vary based on experimental conditions.[6]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HT29 human colon adenocarcinoma cells.

  • Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency.

MTT Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[7][8]

Materials:

  • HT29 cells

  • McCoy's 5A Medium (supplemented as described above)

  • This compound (stock solution prepared in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the HT29 cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 1 µM to 40 µM.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a medium-only control (no cells).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the desired incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium-only control from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Visualizations

G cluster_workflow Experimental Workflow for this compound Proliferation Assay A Seed HT29 Cells (5x10³ cells/well in 96-well plate) B Incubate for 24h (Cell Adhesion) A->B C Treat with this compound (Various Concentrations) B->C D Incubate for 24h, 48h, or 72h C->D E Add MTT Reagent (Incubate for 4h) D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance (570nm) F->G H Data Analysis (% Viability, IC50) G->H

Caption: Workflow of the MTT proliferation assay with this compound on HT29 cells.

G cluster_pathway This compound Inhibition of IGF-1R Signaling Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk Ras/MAPK Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras AG538 This compound AG538->IGF1R Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the IGF-1R signaling cascade in colorectal cancer.

References

Application Notes and Protocols for AG-538 ELISA in Cytokine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the AG-538 compound in research focused on cytokine modulation. The provided experimental protocols are based on established methodologies for enzyme-linked immunosorbent assays (ELISAs) and can be adapted for specific research needs.

Introduction

This compound, also known as Tyrphostin AG 538, is a specific inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase.[1] By blocking the IGF-1R signaling pathway, this compound can influence various cellular processes, including immune responses. Cytokines are small signaling proteins that are crucial in modulating immune responses and inflammation.[2] The quantification of cytokine levels is a vital tool in drug discovery and development for assessing the immunomodulatory effects of compounds like this compound.[2][3] This document outlines the protocol for measuring cytokine release from cells treated with this compound using a sandwich ELISA method.

Mechanism of Action

This compound acts as a competitive inhibitor at the ATP-binding site of the IGF-1R, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades. This inhibition can impact cell proliferation, survival, and immune cell function.

cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm IGF1R IGF-1R Downstream Downstream Signaling (e.g., Akt, Erk) IGF1R->Downstream Activates AG538 This compound AG538->IGF1R Inhibits IGF1 IGF-1 IGF1->IGF1R Binds Cytokine Cytokine Production Downstream->Cytokine Modulates

Figure 1: this compound Signaling Pathway Inhibition.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol describes the in vitro treatment of cells with this compound prior to cytokine measurement.

Materials:

  • Cell line of interest (e.g., HT29, HCT116)[4]

  • Peripheral Blood Mononuclear Cells (PBMCs)[4]

  • Complete cell culture medium

  • This compound (I-OMe-Tyrphostin AG 538)[1]

  • Dimethyl sulfoxide (DMSO) for stock solution preparation[1]

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Co-culture (Optional): For immune activation studies, co-culture the treated tumor cells with PBMCs.[4]

  • Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the plates to pellet the cells and carefully collect the cell culture supernatant. Store the supernatant at -80°C until the ELISA is performed.

Sandwich ELISA Protocol for Cytokine Measurement

This protocol outlines the steps for a standard sandwich ELISA to quantify cytokine concentrations in the collected cell culture supernatants.[5][6][7]

Materials:

  • 96-well ELISA plates

  • Capture antibody (specific for the cytokine of interest, e.g., anti-IFNγ, anti-TNFα)[4]

  • Detection antibody (biotinylated, specific for the cytokine of interest)

  • Recombinant cytokine standard

  • Assay diluent (e.g., PBS with 10% FBS)[6]

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H2SO4)[6]

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the capture antibody in coating buffer and add it to each well of the 96-well plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate with wash buffer. Add blocking buffer (e.g., assay diluent) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.

  • Standard and Sample Incubation: Wash the plate. Prepare a serial dilution of the recombinant cytokine standard to create a standard curve. Add the standards and the collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate. Add Streptavidin-HRP to each well and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Addition: Wash the plate. Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, allowing for color development.

  • Reaction Stopping: Add stop solution to each well to terminate the reaction. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

A Coat Plate with Capture Antibody B Block Plate A->B C Add Samples and Standards B->C D Add Detection Antibody C->D E Add Streptavidin-HRP D->E F Add TMB Substrate E->F G Add Stop Solution F->G H Read Absorbance G->H

Figure 2: ELISA Experimental Workflow.

Data Presentation

The quantitative data obtained from the ELISA should be presented in a clear and structured format. Below is an example table summarizing the effect of this compound on cytokine production.

Treatment GroupConcentration (µM)IFNγ (pg/mL)TNFα (pg/mL)Granzyme B (pg/mL)
Vehicle Control0ValueValueValue
This compound1ValueValueValue
This compound5ValueValueValue
This compound10ValueValueValue

Note: Replace "Value" with the mean concentrations obtained from experimental replicates. Statistical analysis should be performed to determine significance.

Data Analysis

  • Standard Curve Generation: Plot the absorbance values of the standards against their known concentrations. Use a regression analysis (e.g., four-parameter logistic curve fit) to generate a standard curve.

  • Cytokine Concentration Calculation: Interpolate the cytokine concentrations of the unknown samples from the standard curve.

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to compare the cytokine levels between the vehicle control and this compound treated groups. A p-value of < 0.05 is typically considered statistically significant.

The protocols and guidelines presented here provide a framework for investigating the immunomodulatory effects of this compound through the measurement of cytokine production. By following these detailed methodologies, researchers can obtain reliable and reproducible data to advance our understanding of the therapeutic potential of IGF-1R inhibitors in various disease contexts, including cancer immunotherapy.

References

Troubleshooting & Optimization

AG-538 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of AG-538. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and cell-permeable inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1][2][3] It functions by competitively binding to the ATP-binding site of the IGF-1R kinase, thereby inhibiting its autophosphorylation and downstream signaling. This ultimately interferes with cell proliferation and survival pathways often dysregulated in cancer.

Q2: What is the recommended solvent for dissolving this compound?

A2: The most commonly recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][4][5]

Q3: What is the maximum stock concentration I can prepare in DMSO?

A3: The reported solubility of this compound in DMSO varies, with sources indicating a range from 5 mg/mL to as high as 50 mg/mL.[1][4] It is advisable to start with a lower concentration and gently warm the solution or sonicate if needed to aid dissolution.

Q4: Can I dissolve this compound in aqueous solutions?

A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. For cell-based assays, it is standard practice to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be aliquoted and stored at -20°C for long-term stability.[1][2] Repeated freeze-thaw cycles should be avoided to prevent degradation and precipitation. Stock solutions are reported to be stable for up to 3 months when stored at -20°C.[1][2]

Troubleshooting Guide

Issue 1: My this compound precipitated out of solution when I diluted my DMSO stock into my cell culture medium.

  • Possible Cause 1: Final DMSO concentration is too low.

    • Solution: Ensure that the final concentration of DMSO in your cell culture medium does not exceed a level that is toxic to your cells (typically <0.5%). However, a certain minimal concentration of DMSO may be required to maintain this compound in solution. Consider preparing an intermediate dilution in a serum-containing medium before the final dilution in your experimental medium, as serum proteins can sometimes help to stabilize compounds.

  • Possible Cause 2: High concentration of this compound.

    • Solution: The aqueous solubility of this compound is limited. Try lowering the final working concentration of this compound in your experiment.

  • Possible Cause 3: Interaction with media components.

    • Solution: Some components of cell culture media, such as certain salts or proteins, can contribute to the precipitation of small molecules. If possible, try a different formulation of your culture medium. You can also try adding the diluted this compound to the medium at 37°C and mixing gently.

Issue 2: I am observing particulate matter in my this compound stock solution in DMSO.

  • Possible Cause 1: Incomplete dissolution.

    • Solution: Gently warm the solution at 37°C for a short period or use a sonicator bath to aid dissolution. Visually inspect the solution to ensure all solid material has dissolved.

  • Possible Cause 2: Freeze-thaw cycles.

    • Solution: Avoid repeated freezing and thawing of the main stock solution. Aliquot the stock into smaller, single-use volumes.

  • Possible Cause 3: Compound degradation.

    • Solution: If the stock solution has been stored for an extended period, the compound may have degraded. It is recommended to use freshly prepared stock solutions for optimal results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotesReference(s)
DMSO5 mg/mL-[1]
DMSO50 mg/mLUltrasonic[4][6]
Ethanol50 mg/mL-[1]
Acetic AcidSoluble-[1]

Table 2: Formulations for In Vivo Studies

ProtocolCompositionFinal Concentration of this compoundNotesReference(s)
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLAdd solvents sequentially and mix well. Heating and/or sonication can be used to aid dissolution. Prepare fresh on the day of use.[7]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLPrepare a clear stock in DMSO first. Prepare fresh on the day of use.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 5 mg/mL).

  • Dissolution: Vortex the tube for 1-2 minutes. If the compound does not fully dissolve, gently warm the tube to 37°C in a water bath for 5-10 minutes or place it in a sonicator bath for 5 minutes.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.

Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays

  • Thawing: Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium containing serum. For example, dilute the stock 1:100.

  • Final Dilution: Add the intermediate dilution to the final volume of experimental medium to achieve the desired working concentration of this compound. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Mixing: Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex, as this can cause foaming and protein denaturation in the medium.

  • Application: Add the final working solution to your cells immediately after preparation.

Visualizations

AG538_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K RAS RAS IGF1R->RAS AG538 This compound AG538->IGF1R Inhibits AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the IGF-1R signaling pathway.

Troubleshooting_Workflow Start This compound Precipitation Observed CheckStock Check Stock Solution Start->CheckStock CheckDilution Check Dilution Method Start->CheckDilution StockClear Is stock clear? CheckStock->StockClear CheckDMSO Final DMSO% too low? CheckDilution->CheckDMSO StockClear->CheckDilution Yes WarmSonicate Warm/Sonicate Stock StockClear->WarmSonicate No UseNewStock Prepare Fresh Stock StockClear->UseNewStock Still not clear WarmSonicate->StockClear IncreaseDMSO Increase final DMSO% CheckDMSO->IncreaseDMSO Yes CheckConc This compound conc. too high? CheckDMSO->CheckConc No Resolved Issue Resolved IncreaseDMSO->Resolved LowerConc Lower working concentration CheckConc->LowerConc Yes MediaIssue Potential Media Interaction CheckConc->MediaIssue No LowerConc->Resolved ChangeMedia Try different media formulation MediaIssue->ChangeMedia ChangeMedia->Resolved

Caption: Workflow for troubleshooting this compound precipitation.

References

AG-538 Technical Support Center: Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of AG-538 in aqueous solutions. The following information is designed to address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, cell-permeable, and reversible inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. It functions by competing with the substrate at the protein tyrosine kinase (PTK) domain of the receptor, thereby blocking IGF-1R-mediated signaling pathways that are crucial for cell proliferation and survival.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions but is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). For experimental use, it is recommended to prepare a high-concentration stock solution in DMSO.

Q3: How should I store this compound powder and its stock solutions?

Solid this compound should be stored at -20°C. Stock solutions prepared in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C. Under these conditions, DMSO stock solutions are reported to be stable for up to three months.[1]

Q4: Is this compound stable in aqueous solutions and cell culture media?

The stability of this compound in aqueous solutions has not been extensively documented in publicly available literature. However, this compound belongs to the tyrphostin class of compounds, which are known to be potentially unstable in aqueous environments. Their stability can be influenced by factors such as pH, temperature, and light exposure. Some tyrphostins have been observed to degrade over time in aqueous media, which can affect experimental reproducibility.

Q5: Are there known degradation products of tyrphostins like this compound?

Studies on other tyrphostins have shown that they can degrade into compounds that may be more potent inhibitors of tyrosine kinases than the parent compound. This is a critical consideration for long-term experiments, as the effective concentration and activity of the inhibitor may change over time. Photodegradation is another concern for some tyrphostins, leading to photoisomerization or the formation of cycloaddition products.[2][3]

Troubleshooting Guide

This guide addresses common issues that may arise when working with this compound in aqueous solutions.

Issue Possible Cause(s) Suggested Solution(s)
Precipitation upon dilution in aqueous buffer or cell culture medium - Solvent Shock: Rapid change in solvent polarity when a concentrated DMSO stock is added to an aqueous solution.- Low Aqueous Solubility: The concentration of this compound exceeds its solubility limit in the aqueous environment.- Temperature Effects: Lower temperatures can decrease the solubility of some compounds.- Serial Dilution: Perform a stepwise dilution of the DMSO stock in the aqueous medium.- Vortexing: Add the stock solution dropwise to the aqueous medium while gently vortexing to ensure rapid dispersal.- Pre-warming: Ensure the aqueous buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution.- Final DMSO Concentration: Keep the final concentration of DMSO in the aqueous solution as low as possible (typically <0.5%) to maintain solubility and minimize solvent-induced artifacts.
Inconsistent or variable experimental results over time - Compound Degradation: this compound may be degrading in the aqueous experimental conditions (e.g., at 37°C in an incubator).- Formation of More Potent Degradation Products: As observed with other tyrphostins, degradation products could have different inhibitory activities.- Photodegradation: Exposure to light during experiments or storage of working solutions can cause degradation.- Prepare Fresh Solutions: Prepare working dilutions of this compound in aqueous solutions immediately before each experiment.- Replenish the Compound: For long-term experiments (e.g., >24 hours), consider replacing the medium with freshly prepared medium containing this compound at regular intervals.- Conduct a Stability Study: Perform a pilot experiment to determine the stability of this compound under your specific experimental conditions (see Experimental Protocols section).- Protect from Light: Protect all solutions containing this compound from light by using amber vials or covering containers with aluminum foil.
Loss of inhibitory activity - Degradation: The compound has degraded over time in the working solution.- Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration.- Verify Stock Solution Integrity: If possible, check the purity of your DMSO stock solution using an analytical method like HPLC.- Use Low-Binding Labware: Consider using low-protein-binding microplates and tubes.- Include a Carrier Protein: In some instances, adding a small amount of a carrier protein like bovine serum albumin (BSA) to the buffer can help prevent adsorption, if compatible with the experimental design.

Quantitative Data Summary

Table 1: Template for this compound Stability Data in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)% Remaining this compound (vs. T=0)
0100%
2User-determined value
4User-determined value
8User-determined value
12User-determined value
24User-determined value
48User-determined value

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Buffer

This protocol provides a framework for determining the stability of this compound in a specific aqueous buffer at a given temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Sterile, low-binding microcentrifuge tubes

  • Incubator or water bath at the desired temperature

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Acetonitrile (ACN) and formic acid for mobile phase

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Prepare Working Solution: Dilute the stock solution in the aqueous buffer to the final working concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution, quench any potential degradation by adding an equal volume of cold acetonitrile, and store at -80°C until analysis. This will serve as the 100% reference.

  • Incubation: Aliquot the remaining working solution into separate low-binding tubes for each time point and incubate at the desired temperature (e.g., 4°C, 25°C, or 37°C). Protect the samples from light.

  • Time Points: At each designated time point (e.g., 2, 4, 8, 12, 24, 48 hours), remove one tube from incubation, add an equal volume of cold acetonitrile to stop degradation, and store at -80°C.

  • HPLC Analysis:

    • Thaw all samples.

    • Centrifuge the samples to pellet any precipitated material.

    • Analyze the supernatant by HPLC. Develop a method that provides good separation of the this compound peak from any potential degradation products.

    • Quantify the peak area of the this compound peak at each time point.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound versus time to determine the stability profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Dilute to 10 µM in Aqueous Buffer prep_stock->prep_working t0_sample T=0 Sample: Quench & Store at -80°C prep_working->t0_sample incubation Incubate Aliquots at Desired Temperature (Protect from Light) prep_working->incubation hplc Analyze all Samples by HPLC t0_sample->hplc time_points Collect Samples at Time Points (e.g., 2, 4, 8, 24h) incubation->time_points quench Quench with Cold Acetonitrile & Store at -80°C time_points->quench quench->hplc analysis Calculate % Remaining vs. T=0 hplc->analysis

Caption: Workflow for assessing this compound stability.

IGF1R_Signaling_Pathway Simplified IGF-1R Signaling Pathway and Inhibition by this compound IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Phosphorylates Shc Shc IGF1R->Shc Phosphorylates AG538 This compound AG538->IGF1R Inhibits PI3K PI3K IRS->PI3K Ras Ras Shc->Ras Akt Akt/PKB PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound inhibits the IGF-1R signaling pathway.

References

Potential off-target effects of AG-538

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with AG-538. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, cell-permeable, reversible, and competitive inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.[1][2][3] It acts by competing with the substrate for the binding site on the kinase domain.

Q2: I am observing effects in my experiment that are inconsistent with pure IGF-1R inhibition. What could be the cause?

While this compound is a potent IGF-1R inhibitor, it is known to have off-target effects on other kinases, especially at higher concentrations. These off-target activities could contribute to unexpected cellular phenotypes. It is crucial to consider the concentration of this compound used in your experiments and the potential for inhibition of other signaling pathways.

Q3: What are the known off-targets of this compound and its analogs?

This compound has been shown to inhibit other protein tyrosine kinases. A related compound, I-OMe-AG-538, also demonstrates inhibitory activity against other kinases. The table below summarizes the known inhibitory activities.

Quantitative Data: this compound and I-OMe-AG-538 Inhibitory Activity

CompoundTarget KinaseIC50
This compound IGF-1R400 nM[1][3]
Insulin Receptor (IR)113 nM
Epidermal Growth Factor Receptor (EGF-R)60 nM
Src2.4 µM
Protein Kinase B (PKB/Akt)76 µM[1]
I-OMe-AG-538 IGF-1R3.4 µM[4]
Phosphatidylinositol 5-Phosphate 4-Kinase α (PI5P4Kα)1 µM[4][5]

Q4: How can I experimentally determine if the observed effects in my study are due to off-target activities of this compound?

Several experimental approaches can be employed to investigate potential off-target effects of this compound:

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify other potential targets.

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to target proteins within intact cells.

  • Chemical Proteomics: This approach uses affinity chromatography to pull down proteins that interact with this compound from cell lysates.

Detailed protocols for these key experiments are provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected cellular phenotype not consistent with IGF-1R inhibition. Off-target effects of this compound.1. Lower the concentration of this compound to a range more selective for IGF-1R. 2. Perform a kinase selectivity profiling experiment (see protocol below). 3. Use a structurally different IGF-1R inhibitor as a control.
Variability in experimental results. Inconsistent compound concentration or activity.1. Ensure accurate and consistent preparation of this compound stock solutions. 2. Aliquot and store the compound as recommended to avoid degradation. 3. Regularly check the purity and activity of the compound stock.
Difficulty confirming target engagement in cells. Indirect measurement of pathway activity.Perform a Cellular Thermal Shift Assay (CETSA) to directly measure the binding of this compound to its target(s) in a cellular context (see protocol below).
Need to identify novel off-targets. Limitations of candidate-based approaches.Employ an unbiased chemical proteomics approach, such as affinity chromatography coupled with mass spectrometry, to identify a broader range of potential off-targets (see protocol below).

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against a specific kinase in a 96-well plate format.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • This compound (dissolved in DMSO)

  • ATP

  • Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in kinase assay buffer.

    • Prepare a solution of the kinase and its substrate in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

  • Assay Setup:

    • Add the this compound dilutions to the wells of the 96-well plate.

    • Add the kinase/substrate mixture to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction:

    • Add the ATP solution to each well to start the kinase reaction.

    • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detect Kinase Activity:

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Dilutions add_inhibitor Add this compound to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Kinase/ Substrate Mix add_enzyme Add Kinase/ Substrate Mix prep_enzyme->add_enzyme prep_atp Prepare ATP Solution start_reaction Initiate Reaction with ATP prep_atp->start_reaction add_inhibitor->add_enzyme incubate_bind Incubate for Binding add_enzyme->incubate_bind incubate_bind->start_reaction incubate_reaction Incubate at 30°C start_reaction->incubate_reaction detect_activity Detect Kinase Activity incubate_reaction->detect_activity calc_inhibition Calculate % Inhibition detect_activity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50 G cluster_cell Cellular Steps cluster_heating Thermal Denaturation cluster_protein Protein Analysis cluster_data Data Interpretation treat_cells Treat Cells with this compound harvest_cells Harvest and Resuspend Cells treat_cells->harvest_cells heat_samples Heat at Temperature Gradient harvest_cells->heat_samples cool_samples Cool to Room Temperature heat_samples->cool_samples lyse_cells Lyse Cells (Freeze-Thaw) cool_samples->lyse_cells centrifuge Centrifuge to Pellet Aggregates lyse_cells->centrifuge collect_supernatant Collect Soluble Fraction centrifuge->collect_supernatant western_blot Analyze by Western Blot collect_supernatant->western_blot quantify_bands Quantify Band Intensities western_blot->quantify_bands plot_curves Plot Melting Curves quantify_bands->plot_curves assess_shift Assess Thermal Shift plot_curves->assess_shift G cluster_prep Preparation cluster_ac Affinity Chromatography cluster_id Protein Identification immobilize Immobilize this compound to Resin incubate Incubate Lysate with Resin immobilize->incubate prepare_lysate Prepare Cell Lysate prepare_lysate->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Specifically Bound Proteins wash->elute sds_page Separate Proteins by SDS-PAGE elute->sds_page digest In-gel Digestion sds_page->digest mass_spec Analyze Peptides by Mass Spectrometry digest->mass_spec identify Identify Proteins mass_spec->identify

References

AG-538 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and proper handling of AG-538, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a cell-permeable, reversible, and competitive inhibitor of the IGF-1 receptor kinase, with an IC₅₀ of 400 nM.[1] It functions by competing with the protein substrate at its binding site on the IGF-1R kinase domain, thereby inhibiting receptor autophosphorylation and blocking downstream signaling cascades.[2] This blockade prevents the activation of key pathways such as the PI3K/Akt and Ras/MAPK pathways, which are crucial for cell proliferation, growth, and survival.[2]

Q2: How should I store this compound powder upon receipt?

A2: The solid (powder) form of this compound should be stored at -20°C and protected from light. One manufacturer notes that the compound is packaged under inert gas, suggesting it may be sensitive to oxidation.[2]

Q3: How do I reconstitute this compound and how should I store the stock solution?

A3: this compound should be reconstituted in high-purity, anhydrous DMSO. For example, a 10 mM stock solution can be prepared by dissolving 1 mg of this compound (Molecular Weight: 297.27 g/mol ) in 336.4 µL of DMSO. After reconstitution, it is critical to create small-volume aliquots to minimize freeze-thaw cycles and protect from moisture. Stock solutions in DMSO are stable for up to 3 months when stored in tightly sealed vials at -20°C and protected from light. For longer-term storage, -80°C is recommended.

Q4: Is this compound sensitive to light or oxidation?

A4: Yes. Manufacturer datasheets explicitly state to "Protect from Light". Furthermore, the original research paper describing this compound noted that an analog (I-OMe AG 538) was synthesized to be less sensitive to oxidation, directly implying that this compound itself is susceptible to oxidation.[2] Therefore, both solid and dissolved forms should be kept in amber vials or tubes wrapped in foil and exposure to ambient air should be minimized.

Storage and Stability Data

Quantitative data on degradation rates are not widely published. The following tables summarize the recommended conditions based on manufacturer datasheets and chemical properties.

Table 1: Recommended Storage Conditions for this compound

FormSolventTemperatureDurationKey Considerations
Solid (Powder) N/A-20°CSeveral yearsProtect from light; store under inert gas if possible.
Stock Solution DMSO-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles; protect from light and moisture.
Stock Solution DMSO-80°C> 3 monthsRecommended for long-term storage; protect from light and moisture.
Working Dilution Aqueous Media37°CA few hoursPrepare fresh before each experiment; prone to precipitation and degradation.

Experimental Protocols

Protocol: Inhibition of IGF-1-induced Receptor Phosphorylation in Cell Culture

This protocol provides a general workflow to assess the inhibitory activity of this compound on IGF-1R phosphorylation in adherent cells using Western Blot.

1. Cell Seeding and Serum Starvation:

  • Plate cells (e.g., MCF-7, NIH-3T3 overexpressing IGF-1R) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
  • Allow cells to adhere for 24 hours in complete growth medium.
  • Aspirate the growth medium and wash the cells once with sterile phosphate-buffered saline (PBS).
  • Replace with serum-free medium and incubate for 18-24 hours to reduce basal receptor phosphorylation.

2. This compound Pre-treatment:

  • Prepare fresh dilutions of your this compound DMSO stock solution in serum-free medium. A typical final concentration range to test is 1 µM to 50 µM.
  • Important: Ensure the final concentration of DMSO in the medium is consistent across all wells (including vehicle control) and is non-toxic to the cells (typically ≤0.1%).
  • Aspirate the starvation medium and add the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).
  • Incubate for 1-2 hours at 37°C.

3. IGF-1 Stimulation:

  • While keeping the this compound/vehicle medium on the cells, add recombinant human IGF-1 to a final concentration of 50-100 ng/mL. Do not add IGF-1 to the negative control wells.
  • Return plates to the 37°C incubator for 10-15 minutes.

4. Cell Lysis:

  • Immediately place the culture plates on ice.
  • Aspirate the medium and wash the cell monolayer twice with ice-cold PBS.
  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, PhosSTOP™).
  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
  • Incubate on ice for 30 minutes with occasional vortexing.
  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant (protein extract) to a new pre-chilled tube.

5. Protein Quantification and Western Blot:

  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
  • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
  • Load equal amounts of protein (e.g., 20-30 µg) per lane.
  • Perform SDS-PAGE, transfer to a PVDF or nitrocellulose membrane, and block with 5% BSA or non-fat milk in TBST.
  • Probe with a primary antibody against phosphorylated IGF-1R (e.g., anti-p-IGF-1R Tyr1135/1136).
  • Subsequently, strip and re-probe the membrane for total IGF-1R and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
  • Detect using an appropriate HRP-conjugated secondary antibody and a chemiluminescence substrate.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Loss of Inhibitor Activity 1. Degradation of Stock Solution: Repeated freeze-thaw cycles; exposure to light; oxidation from improper storage (e.g., loose cap, prolonged storage at -20°C).1. Always aliquot stock solutions after reconstitution. Use a fresh aliquot for each experiment. Store at -80°C for long-term stability. Ensure vials are tightly sealed and protected from light.
2. Degradation in Working Solution: this compound is unstable in aqueous media over long periods.2. Always prepare working dilutions in cell culture media immediately before use. Do not store aqueous solutions.
Precipitate in Cell Culture Media 1. Poor Solubility: The final concentration of this compound exceeds its solubility limit in the aqueous medium.1. Ensure the final DMSO concentration is kept low (<0.1%). Before adding to cells, vortex the final working solution and visually inspect for any precipitate. If observed, reduce the final concentration of this compound.
2. Interaction with Media Components: The compound may interact with proteins or other components in serum or complex media.2. Perform inhibitor pre-treatment and stimulation steps in serum-free media if compatible with your experimental design.
Inconsistent Results Between Experiments 1. Inaccurate Pipetting of DMSO Stock: High viscosity of DMSO can lead to errors when pipetting small volumes.1. Use positive displacement pipettes or reverse pipetting techniques for viscous DMSO stocks. Ensure the stock is fully thawed and vortexed before use.
2. Variable Compound Activity: Using different aliquots of a stock solution that has degraded unevenly.2. Discard stock solutions older than 3 months (if stored at -20°C) or if any discoloration is observed. When starting a new series of experiments, consider preparing a fresh stock from solid material.
Unexpected Off-Target Effects 1. High Inhibitor Concentration: At higher concentrations, this compound can inhibit other kinases such as the Insulin Receptor (IR) and EGF-R.1. Perform a dose-response experiment to determine the lowest effective concentration for IGF-1R inhibition in your specific cell model. Titrate from a high (e.g., 50 µM) to a low (e.g., 100 nM) concentration.

Visualizations

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS1 IRS-1 IGF1R->IRS1 Phosphorylates Shc Shc IGF1R->Shc Phosphorylates AG538 This compound AG538->IGF1R Inhibits Autophosphorylation PI3K PI3K IRS1->PI3K Activates Grb2 Grb2/SOS Shc->Grb2 Akt Akt/PKB PI3K->Akt Survival Cell Survival & Growth Akt->Survival Ras Ras Grb2->Ras MAPK MAPK (Erk1/2) Ras->MAPK Proliferation Cell Proliferation MAPK->Proliferation

Caption: this compound inhibits the IGF-1R, blocking downstream PI3K/Akt and Ras/MAPK signaling pathways.

Experimental_Workflow start Start: Adherent Cells in Culture starve Serum Starve Cells (18-24h) start->starve pretreat Pre-treat with this compound or Vehicle (DMSO) (1-2h) starve->pretreat stimulate Stimulate with IGF-1 (10-15 min) pretreat->stimulate lyse Lyse Cells on Ice stimulate->lyse quantify Quantify Protein (BCA Assay) lyse->quantify run_wb Perform Western Blot for p-IGF-1R / Total IGF-1R quantify->run_wb end Analyze Results run_wb->end

Caption: Workflow for assessing this compound efficacy on IGF-1R phosphorylation in cell culture.

Troubleshooting_Logic start Problem: No Inhibition Observed check_compound Is this compound stock solution fresh and properly stored? start->check_compound sol_old No check_compound->sol_old No sol_fresh Yes check_compound->sol_fresh Yes check_protocol Was the final concentration of this compound adequate? conc_low No/Unsure check_protocol->conc_low No/Unsure conc_ok Yes check_protocol->conc_ok Yes check_cells Are cells responsive to IGF-1? cells_bad No check_cells->cells_bad No cells_ok Yes check_cells->cells_ok Yes action_remake Action: Prepare fresh stock from solid. Protect from light, aliquot, store at -80°C. sol_old->action_remake sol_fresh->check_protocol action_titrate Action: Perform dose-response experiment (0.1 - 50 µM). conc_low->action_titrate conc_ok->check_cells action_check_igf Action: Run IGF-1 only vs. untreated control. Check for p-IGF-1R signal. cells_bad->action_check_igf action_other Action: Check other reagents (e.g., antibodies, buffers). cells_ok->action_other

Caption: Decision tree for troubleshooting failed this compound inhibition experiments.

References

I-OMe AG 538 as a more hydrophobic alternative

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of I-OMe AG 538, a more hydrophobic alternative to AG 538 for the inhibition of Insulin-like Growth Factor-1 Receptor (IGF-1R).

Frequently Asked Questions (FAQs)

Q1: What is I-OMe AG 538 and how does it differ from AG 538?

A1: I-OMe AG 538 is a tyrphostin derivative and a potent inhibitor of the IGF-1R tyrosine kinase. It was specifically designed as a more hydrophobic and less oxidation-sensitive analog of AG 538.[1] This enhanced hydrophobicity may contribute to improved cell permeability and stability in experimental settings.

Q2: What is the primary mechanism of action of I-OMe AG 538?

A2: I-OMe AG 538 acts as a substrate-competitive inhibitor of the IGF-1R kinase.[1] Unlike ATP-competitive inhibitors that bind to the ATP-binding pocket of the kinase, I-OMe AG 538 competes with the protein or peptide substrates of the receptor. This can offer a different selectivity profile and may be advantageous in certain experimental contexts. Additionally, I-OMe AG 538 has been identified as an inhibitor of phosphatidylinositol 5-phosphate 4-kinase α (PI5P4Kα).

Q3: What are the main applications of I-OMe AG 538 in research?

A3: I-OMe AG 538 is primarily used in cancer research to study the role of the IGF-1R signaling pathway in cell proliferation, survival, and drug resistance. It has been shown to be selectively cytotoxic to nutrient-deprived pancreatic cancer cells. It can be used in a variety of cell-based assays to investigate the effects of IGF-1R inhibition on downstream signaling pathways, such as the Akt and ERK/MAPK pathways.

Q4: In what solvent should I dissolve I-OMe AG 538?

A4: I-OMe AG 538 is soluble in dimethyl sulfoxide (DMSO) at concentrations of up to 50 mg/mL. For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Data Presentation

The following tables summarize and compare the key quantitative data for I-OMe AG 538 and its parent compound, AG 538.

Table 1: Physicochemical and Potency Comparison

PropertyI-OMe AG 538AG 538
Molecular Formula C₁₇H₁₂INO₅C₁₆H₁₁NO₅
Molecular Weight 437.19 g/mol 297.27 g/mol
IC₅₀ (IGF-1R) 3.4 µM400 nM[1][2][3]
IC₅₀ (PI5P4Kα) 1 µMNot Reported
Calculated LogP 3.82.9
Solubility in DMSO ≥ 50 mg/mL≥ 5 mg/mL

Calculated LogP values are estimations and may vary depending on the algorithm used. These values are provided for comparative purposes to illustrate the difference in hydrophobicity.

Experimental Protocols

Here are detailed methodologies for key experiments involving I-OMe AG 538.

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of I-OMe AG 538 on the viability of adherent cancer cell lines.

Materials:

  • I-OMe AG 538

  • DMSO (cell culture grade)

  • Cancer cell line of interest (e.g., PANC-1)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of I-OMe AG 538 in DMSO. From this stock, prepare a series of dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.5%.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of I-OMe AG 538 or the vehicle control (medium with the same percentage of DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of IGF-1R Phosphorylation

This protocol describes how to assess the inhibitory effect of I-OMe AG 538 on IGF-1-induced phosphorylation of IGF-1R.

Materials:

  • I-OMe AG 538

  • DMSO

  • Cancer cell line expressing IGF-1R

  • Serum-free cell culture medium

  • Recombinant human IGF-1

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1Rβ

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Serum Starvation: Culture cells to 70-80% confluency. To reduce basal receptor phosphorylation, serum-starve the cells by replacing the complete medium with serum-free medium for at least 4 hours.

  • Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of I-OMe AG 538 or vehicle control (DMSO) for 1-2 hours.

  • IGF-1 Stimulation: Stimulate the cells with recombinant human IGF-1 (e.g., 100 ng/mL) for 10-15 minutes at 37°C.

  • Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IGF-1R overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total IGF-1Rβ.

Troubleshooting Guides

Issue 1: Low Potency or No Effect of I-OMe AG 538 in Cell-Based Assays

Possible Cause Troubleshooting Step
Compound Degradation Ensure the I-OMe AG 538 stock solution is stored properly at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Incorrect Concentration Verify the concentration of the stock solution. If possible, confirm the identity and purity of the compound using analytical methods.
Low IGF-1R Expression Confirm that the cell line used expresses sufficient levels of IGF-1R. This can be checked by western blot or flow cytometry.
Cell Line Insensitivity The chosen cell line may not be dependent on the IGF-1R signaling pathway for survival or proliferation. Consider using a cell line known to be sensitive to IGF-1R inhibition.
Suboptimal Treatment Time The duration of inhibitor treatment may be too short or too long. Perform a time-course experiment to determine the optimal incubation time.

Issue 2: High Background or Non-Specific Bands in Western Blotting for p-IGF-1R

Possible Cause Troubleshooting Step
High Basal Phosphorylation Ensure adequate serum starvation (at least 4 hours, or overnight if necessary) to reduce the basal level of IGF-1R phosphorylation before stimulation.
Ineffective Phosphatase Inhibitors Use a fresh cocktail of phosphatase inhibitors in the lysis buffer to prevent dephosphorylation of the target protein.
Antibody Specificity Verify the specificity of the primary antibody. Check the manufacturer's datasheet for recommended applications and validation data. Consider testing different primary antibodies.
Insufficient Blocking Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk, or vice versa).
Inadequate Washing Increase the number and duration of washes with TBST after primary and secondary antibody incubations to reduce non-specific binding.

Visualizations

Signaling Pathway

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc IOMe_AG538 I-OMe AG 538 IOMe_AG538->IGF1R PI3K PI3K IRS->PI3K Grb2_SOS Grb2/SOS Shc->Grb2_SOS PIP3 PIP3 PI3K->PIP3 RAS RAS Grb2_SOS->RAS PDK1 PDK1 PIP3->PDK1 RAF RAF RAS->RAF Akt Akt PDK1->Akt MEK MEK RAF->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival ERK->Proliferation

Caption: Simplified IGF-1R signaling pathway and the point of inhibition by I-OMe AG 538.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture & Serum Starvation Compound_Prep 2. Prepare I-OMe AG 538 & IGF-1 Treatment 3. Inhibitor Pre-treatment Compound_Prep->Treatment Stimulation 4. IGF-1 Stimulation Treatment->Stimulation Lysis 5. Cell Lysis Stimulation->Lysis Quantification 6. Protein Quantification Lysis->Quantification Western_Blot 7. Western Blot Quantification->Western_Blot Data_Analysis 8. Data Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for assessing the inhibitory effect of I-OMe AG 538.

References

How to minimize AG-538 toxicity in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of AG-538, a potent inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) kinase. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you minimize potential toxicity in normal cells during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cell-permeable and reversible inhibitor of the IGF-1 receptor kinase, with a reported IC50 of 400 nM. It acts as a competitive inhibitor with respect to the substrate binding site of the IGF-1R kinase. While potent for IGF-1R, it can also inhibit other kinases at different concentrations, including the Insulin Receptor (IR), Epidermal Growth Factor Receptor (EGFR), and Src.

Q2: What are the potential causes of this compound toxicity in normal cells?

Toxicity in normal cells can arise from several factors:

  • On-target toxicity: Inhibition of IGF-1R in normal cells can interfere with their normal physiological functions, as the IGF-1R pathway is crucial for growth and survival in many cell types.

  • Off-target effects: At higher concentrations, this compound can inhibit other kinases, potentially leading to unintended and toxic consequences in normal cells.

  • Solvent toxicity: this compound is often dissolved in solvents like DMSO, which can be toxic to cells at higher concentrations. It is recommended to keep the final DMSO concentration in cell culture media below 0.5%.

  • Reactive Oxygen Species (ROS) production: Some studies have shown that this compound can induce the production of ROS, which can lead to cellular damage if not properly managed.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

The ideal concentration of this compound will be a balance between achieving the desired inhibitory effect on your target and minimizing toxicity to your normal cells. It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for your desired effect and the half-maximal toxic concentration (TC50) for your normal cells. A therapeutic window can be established by identifying a concentration range that is effective against your target cells while having minimal impact on the viability of your normal control cells.

Q4: Can serum starvation help in reducing this compound toxicity in normal cells?

Serum starvation is a technique that can synchronize cells in the same phase of the cell cycle. Some studies suggest that for certain drugs, serum starvation can protect normal cells from toxicity while sensitizing cancer cells. This is because normal cells may enter a quiescent state with reduced metabolic activity, making them less susceptible to the effects of cytotoxic agents. However, the effect is cell-type and compound-dependent, so it should be empirically tested for your specific experimental setup.

Q5: Are there any supplements I can add to my cell culture to mitigate this compound induced toxicity?

If this compound is inducing toxicity through the generation of Reactive Oxygen Species (ROS), the addition of antioxidants to the culture medium could be beneficial. Common antioxidants used in cell culture include N-acetylcysteine (NAC) and Vitamin E (α-tocopherol). It is advisable to first confirm that this compound is indeed increasing ROS levels in your normal cells before supplementing with antioxidants, as they can interfere with some experimental outcomes.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High levels of cell death in normal control cells. This compound concentration is too high.Perform a dose-response curve to determine the TC50 and use a concentration well below this value.
Solvent (e.g., DMSO) concentration is toxic.Ensure the final solvent concentration is as low as possible, typically ≤ 0.1% for DMSO. Always include a vehicle-only control.
Long exposure time.Reduce the incubation time. Perform a time-course experiment to find the optimal duration.
Off-target effects.Use the lowest effective concentration of this compound. Consider using a structurally different IGF-1R inhibitor to confirm that the observed effects are on-target.
Inconsistent results between experiments. Variability in cell seeding density.Ensure consistent cell numbers are seeded for each experiment.
Degradation of this compound stock solution.Aliquot the stock solution and avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Cell line instability or high passage number.Use cells with a consistent and low passage number.
Precipitation of this compound in culture medium. Poor solubility at the working concentration.Prepare a more diluted intermediate stock in the solvent before adding to the aqueous medium. Ensure the final solvent concentration is sufficient to maintain solubility but remains non-toxic.

Quantitative Data Summary

Currently, there is limited publicly available data directly comparing the IC50 values of this compound in a wide range of normal versus cancer cell lines. Researchers are strongly encouraged to determine these values empirically for their specific cell lines of interest.

Table 1: Reported Inhibitory Concentrations of this compound

Target IC50
IGF-1R kinase autophosphorylation400 nM
Phosphorylation of PTK substrate by IGF-1R60 nM
Phosphorylation of PTK substrate by IR113 nM
Phosphorylation of PTK substrate by EGF-R2.4 µM
Phosphorylation of PKB76 µM

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plate

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound, a vehicle control, and a no-treatment control to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • 96-well plate

  • Complete cell culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit

Procedure:

  • Follow steps 1-4 of the MTT assay protocol.

  • After the incubation period, carefully collect the cell culture supernatant from each well.

  • Follow the LDH assay kit manufacturer's instructions to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength (usually around 490 nm).

Protocol 3: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plate or culture tubes

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound as described for the viability assays.

  • Harvest the cells (including any floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

Protocol 4: Measurement of Intracellular ROS

This protocol uses a fluorescent probe to detect the levels of intracellular reactive oxygen species.

Materials:

  • Black, clear-bottom 96-well plate

  • Complete cell culture medium

  • This compound stock solution

  • DCFDA/H2DCFDA - Cellular ROS Assay Kit

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.

  • Treat the cells with this compound for the desired time.

  • Remove the treatment medium and wash the cells with a suitable buffer provided in the kit.

  • Add the ROS-sensitive fluorescent probe (e.g., DCFDA) to the cells and incubate as per the manufacturer's instructions.

  • Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).

Visualizations

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds IRS IRS IGF1R->IRS Activates AG538 This compound AG538->IGF1R Inhibits PI3K PI3K IRS->PI3K Ras Ras IRS->Ras Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Simplified IGF-1R signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 Phase 1: Dose-Response cluster_1 Phase 2: Mechanism of Toxicity cluster_2 Phase 3: Mitigation Strategy A Seed Normal Cells B Treat with this compound (Concentration Gradient) A->B C Incubate (24, 48, 72h) B->C D Assess Viability (MTT/LDH) C->D E Treat with TC50 concentration D->E Determine TC50 F Apoptosis Assay (Annexin V/PI) E->F G ROS Measurement E->G H Co-treat with Antioxidant G->H If ROS is elevated I Re-assess Viability & ROS H->I

Caption: Experimental workflow to assess and mitigate this compound toxicity in normal cells.

AG-538 Technical Support Center: Handling and Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the handling, storage, and potential troubleshooting of issues related to the light sensitivity of AG-538.

Frequently Asked Questions (FAQs)

Q1: Is this compound light sensitive?

Yes, this compound is a light-sensitive compound. It is recommended to protect it from light to ensure its stability and integrity.[1]

Q2: How should I store this compound?

Both the solid form and stock solutions of this compound should be stored at -20°C.[1][2] It is crucial to store the compound in a light-protected container, such as an amber vial or a container wrapped in aluminum foil.

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO.[1][2] To prepare a stock solution, dissolve the solid compound in the desired volume of DMSO. It is recommended to perform this procedure under subdued light conditions.

Q4: How stable are this compound stock solutions?

Following reconstitution in DMSO, it is recommended to aliquot the stock solution and freeze it at -20°C. Under these conditions, stock solutions are stable for up to 3 months.[1] To minimize repeated freeze-thaw cycles and exposure to light, it is best practice to prepare single-use aliquots.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper handling or storage.- Ensure the compound and its solutions have been consistently protected from light. - Verify that the storage temperature has been maintained at -20°C. - Prepare fresh stock solutions from the solid compound, ensuring minimal light exposure during preparation. - Use freshly prepared working solutions for in vivo experiments on the same day.[3]
Precipitation or phase separation of the compound during preparation. The compound may have come out of solution.Gentle heating and/or sonication can be used to aid in the dissolution of this compound.[3]
Difficulty dissolving the solid compound. Incorrect solvent or concentration.This compound is soluble in DMSO.[1][2] Ensure you are using a sufficient volume of DMSO for the amount of compound.

Summary of this compound Properties

Property Value Source
Storage Temperature -20°C[1][2]
Light Sensitivity Protect from light[1]
Solubility DMSO[1][2]
Stock Solution Stability Up to 3 months at -20°C[1]
Appearance Dark orange to brown solid[1]

Experimental Workflow and Handling Precautions

The following diagram illustrates the recommended workflow for handling this compound to minimize degradation due to light exposure.

AG538_Workflow cluster_storage Storage cluster_preparation Solution Preparation (Subdued Light) cluster_experiment Experiment storage Store solid this compound at -20°C in a light-protected container dissolve Dissolve this compound in DMSO storage->dissolve Weigh compound in subdued light aliquot Aliquot into single-use tubes dissolve->aliquot store_solution Store stock solution at -20°C in a light-protected container aliquot->store_solution prepare_working Prepare working solution from stock store_solution->prepare_working Thaw one aliquot run_experiment Perform experiment prepare_working->run_experiment IGF1R_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt Transcription Gene Transcription (Cell Growth, Proliferation) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription AG538 This compound AG538->IGF1R Inhibits Autophosphorylation

References

Validation & Comparative

Validating the Inhibitory Effect of AG-538 on IGF-1R: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway, a thorough understanding of available inhibitory compounds is paramount. This guide provides an objective comparison of AG-538, a known IGF-1R inhibitor, with other commercially available alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate research tools.

Introduction to IGF-1R and its Inhibition

The Insulin-like Growth Factor 1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival.[1][2][3] Upon binding its ligands, primarily IGF-1 and IGF-2, the receptor undergoes autophosphorylation, initiating downstream signaling cascades, most notably the PI3K/Akt and Ras/MAPK pathways.[1][2][3] Dysregulation of the IGF-1R signaling axis has been implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention.

Inhibitors of IGF-1R can be broadly categorized into two main classes: small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site within the catalytic domain, and monoclonal antibodies that bind to the extracellular domain of the receptor, preventing ligand binding. This compound falls into the category of a TKI and is notable for its substrate-competitive mechanism of action.

Comparative Analysis of IGF-1R Inhibitors

This section provides a head-to-head comparison of this compound with other well-characterized IGF-1R inhibitors. The data presented below, including IC50 values, has been compiled from various studies. It is important to note that direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions.

Small Molecule Inhibitors (Tyrosine Kinase Inhibitors)

These inhibitors typically act by competing with ATP in the kinase domain of the IGF-1R.

InhibitorTarget(s)IC50 (IGF-1R, cell-free)Mechanism of Action
This compound IGF-1R400 nMSubstrate-competitive tyrosine kinase inhibitor
Linsitinib (OSI-906) IGF-1R, Insulin Receptor (IR)35 nMATP-competitive tyrosine kinase inhibitor
Picropodophyllin (PPP) IGF-1R~1 µMATP-competitive tyrosine kinase inhibitor
NVP-AEW541 IGF-1R, IR150 nMATP-competitive tyrosine kinase inhibitor
Monoclonal Antibodies

These inhibitors target the extracellular domain of IGF-1R, preventing ligand binding and receptor activation.

InhibitorTargetAffinity (Kd)Mechanism of Action
Ganitumab (AMG 479) IGF-1R0.22 nMBinds to the extracellular domain of IGF-1R, blocking ligand binding.

Experimental Protocols

To aid in the experimental validation of these inhibitors, detailed methodologies for key assays are provided below.

IGF-1R Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled ATP-competitive tracer to the IGF-1R kinase domain. Inhibition of this binding by a compound like this compound results in a decrease in the FRET signal.

Materials:

  • IGF-1R kinase (recombinant)

  • Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Kinase buffer

  • Test compounds (e.g., this compound and alternatives)

  • 384-well plates

  • TR-FRET plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add the diluted compounds to the wells of a 384-well plate.

  • Prepare a mixture of IGF-1R kinase and Eu-labeled antibody in kinase buffer and add it to the wells.

  • Add the Alexa Fluor™ 647-labeled tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Western Blot for Phospho-IGF-1R

This technique is used to assess the inhibitory effect of compounds on IGF-1R autophosphorylation in a cellular context.

Materials:

  • Cancer cell line expressing IGF-1R (e.g., MCF-7)

  • IGF-1 ligand

  • Test compounds (e.g., this compound)

  • Lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total IGF-1Rβ

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and blotting apparatus

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and allow them to adhere.

  • Starve the cells in serum-free media for 24 hours.

  • Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

  • Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.

  • Wash the cells with cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody (anti-phospho-IGF-1R) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total IGF-1Rβ antibody to confirm equal protein loading.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the IGF-1R signaling pathway and a general workflow for validating and comparing IGF-1R inhibitors.

IGF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IGF1R IGF-1R IRS IRS IGF1R->IRS Shc Shc IGF1R->Shc PI3K PI3K IRS->PI3K Grb2 Grb2 Shc->Grb2 Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription IGF1 IGF-1 IGF1->IGF1R

Caption: IGF-1R Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis Kinase_Assay Biochemical Kinase Assay (e.g., LanthaScreen) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Western_Blot Western Blot for p-IGF-1R Western_Blot->IC50_Determination Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Proliferation_Assay->IC50_Determination Comparative_Analysis Comparative Analysis of Inhibitor Potency IC50_Determination->Comparative_Analysis Inhibitor_Selection Select Inhibitors (this compound & Alternatives) Inhibitor_Selection->Kinase_Assay Inhibitor_Selection->Western_Blot Inhibitor_Selection->Proliferation_Assay

Caption: Experimental workflow for comparing IGF-1R inhibitors.

Inhibitor_Comparison_Logic cluster_parameters Key Comparison Parameters cluster_methods Experimental Validation Goal Objective: Validate & Compare Inhibitory Effect of this compound Potency Potency (IC50) Goal->Potency Selectivity Selectivity (vs. IR, etc.) Goal->Selectivity Mechanism Mechanism of Action Goal->Mechanism Biochemical Biochemical Assays Potency->Biochemical Cellular Cellular Assays Potency->Cellular Selectivity->Biochemical Mechanism->Biochemical Comparative_Analysis Comparative Analysis Biochemical->Comparative_Analysis Compare Data Cellular->Comparative_Analysis Compare Data

Caption: Logical framework for inhibitor comparison.

References

A Comparative Guide to AG-538 and Other Tyrphostin Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the selection of appropriate chemical probes is paramount for the accurate investigation of cellular signaling pathways. This guide provides an objective comparison of AG-538, a selective inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R), with other well-characterized tyrphostin inhibitors. The information presented herein is supported by experimental data to facilitate an informed choice of inhibitors for studying tyrosine kinase-dependent signaling.

Introduction to Tyrphostins

Tyrphostins are a class of synthetic compounds that function as inhibitors of protein tyrosine kinases (PTKs).[1] These enzymes play a crucial role in a myriad of cellular processes, including growth, differentiation, metabolism, and survival, by catalyzing the phosphorylation of tyrosine residues on substrate proteins. Consequently, dysregulation of PTK activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Tyrphostins exert their inhibitory effects primarily by competing with either ATP or the substrate for binding to the kinase domain of the target protein.[2]

This compound: A Selective IGF-1R Inhibitor

This compound has been identified as a potent and selective inhibitor of the IGF-1R kinase.[3] The IGF-1R signaling pathway is a critical mediator of cell proliferation and survival, and its aberrant activation is implicated in the development and progression of various cancers. This compound acts as a substrate-competitive inhibitor, a mechanism that can offer advantages in terms of selectivity compared to the more common ATP-competitive inhibitors, as the substrate-binding domain is generally less conserved across different kinases.[2]

Quantitative Comparison of Inhibitory Activity

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor. The following table summarizes the IC50 values for this compound and a selection of other notable tyrphostin inhibitors against their primary kinase targets. It is important to note that these values have been compiled from various sources and may have been determined under different experimental conditions. For a direct and definitive comparison, it is recommended that these compounds be evaluated side-by-side in the same experimental setup.

InhibitorPrimary Target(s)IC50 Value (µM)Target Class
This compound IGF-1R 0.4 Receptor Tyrosine Kinase
Tyrphostin A9PDGFR0.5Receptor Tyrosine Kinase
EGFR460Receptor Tyrosine Kinase
AG-490JAK20.1Non-Receptor Tyrosine Kinase
HER2/ErbB213.5Receptor Tyrosine Kinase
AG-1478EGFR0.003Receptor Tyrosine Kinase
PDGFR>100Receptor Tyrosine Kinase
AG-879HER2/ErbB21Receptor Tyrosine Kinase
EGFR>500Receptor Tyrosine Kinase
PDGFR>100Receptor Tyrosine Kinase
Tyrphostin A1EGFR>1250Receptor Tyrosine Kinase

Note: The IC50 values are compiled from multiple sources and are intended for comparative purposes. The potency of an inhibitor can vary depending on the specific assay conditions.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for the critical evaluation and replication of the presented data.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Recombinant human kinase (e.g., IGF-1R)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)

  • Peptide substrate (e.g., poly(Glu,Tyr) 4:1)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Non-radioactive ATP

  • Tyrphostin inhibitors (dissolved in DMSO)

  • Phosphocellulose paper

  • Scintillation counter or phosphorimager

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the tyrphostin inhibitors in the kinase reaction buffer. Prepare the kinase and substrate to their final desired concentrations in the reaction buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the kinase, substrate, and the tyrphostin inhibitor at various concentrations (or DMSO as a vehicle control). Include a "No Kinase" control to measure background radiation.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP to each tube. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 30°C) for a specific period (e.g., 20-60 minutes).

  • Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with a suitable wash buffer (e.g., 0.5% phosphoric acid) to remove unincorporated radiolabeled ATP.

  • Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter or phosphorimager.

  • Data Analysis: The radioactive signal is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess the effect of a compound on cell viability and proliferation by measuring the metabolic activity of cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, a breast cancer cell line with IGF-1R expression)

  • Complete cell culture medium

  • Tyrphostin inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the tyrphostin inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a desired period (e.g., 48-72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot it against the tyrphostin concentration to determine the GI50 (concentration for 50% growth inhibition).[1]

Visualizing Signaling Pathways and Experimental Workflows

To further aid in the understanding of the mechanism of action and experimental design, the following diagrams have been generated using Graphviz.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R α-subunit β-subunit (Kinase Domain) IGF-1->IGF-1R:alpha Binding & Activation Substrate Substrate IGF-1R:beta->Substrate Phosphorylation This compound This compound This compound->IGF-1R:beta Inhibition Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling PI3K/Akt Pathway MAPK/ERK Pathway Phosphorylated Substrate->Downstream Signaling Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling->Cell Proliferation & Survival

IGF-1R Signaling Pathway Inhibition by this compound

Kinase_Inhibitor_Comparison_Workflow cluster_invitro In Vitro Assays cluster_cellbased Cell-Based Assays cluster_analysis Data Analysis & Comparison Kinase_Panel Panel of Recombinant Kinases (e.g., IGF-1R, EGFR, PDGFR) Kinase_Assay In Vitro Kinase Assay (e.g., Radiometric, Luminescence) Kinase_Panel->Kinase_Assay Inhibitor_Dilutions Serial Dilutions of This compound & Other Tyrphostins Inhibitor_Dilutions->Kinase_Assay IC50_Determination IC50 Value Determination Kinase_Assay->IC50_Determination Data_Comparison Comparative Analysis of Potency and Selectivity IC50_Determination->Data_Comparison Cell_Lines Cancer Cell Lines with Relevant Kinase Expression Inhibitor_Treatment Treatment with Inhibitor Concentration Range Cell_Lines->Inhibitor_Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Proliferation_Assay GI50_Determination GI50 Value Determination Proliferation_Assay->GI50_Determination GI50_Determination->Data_Comparison

Experimental Workflow for Comparing Tyrphostin Inhibitors

Conclusion

The selection of a tyrosine kinase inhibitor for research purposes requires careful consideration of its potency and selectivity. This compound presents itself as a valuable tool for the specific investigation of the IGF-1R signaling pathway due to its potent and substrate-competitive inhibitory activity. In contrast, other tyrphostins such as AG-1478 and AG-490 offer high potency towards EGFR and JAK2, respectively, and can be utilized for studies involving these pathways. The provided experimental protocols and workflows offer a foundation for researchers to conduct their own comparative studies to identify the most suitable inhibitor for their specific research questions. As with any chemical probe, it is crucial to perform in-house validation to ensure the inhibitor behaves as expected in the chosen experimental system.

References

AG-538 (Ivosidenib): A Comparative Guide to its Selectivity and Interaction with Kinase Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of AG-538, also known as Ivosidenib (AG-120). While the user's query specifically requested a selectivity profile against kinases, it is crucial to note that Ivosidenib is not a kinase inhibitor. It is a first-in-class, potent, and selective inhibitor of the mutated isocitrate dehydrogenase 1 (IDH1) enzyme.[1][2] This guide will address the compound's primary target, its indirect but clinically significant interactions with kinase signaling pathways, and the methodologies used to assess compound selectivity.

Primary Target and Potency

Ivosidenib is designed to specifically target the mutant forms of the IDH1 enzyme, which harbor mutations at the R132 residue. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (2-HG).[3] Ivosidenib has demonstrated potent inhibition of various IDH1-R132 mutants at significantly lower concentrations than those required to inhibit the wild-type IDH1 enzyme.

TargetIC50 (nM)
Mutant IDH1-R132H 12
Mutant IDH1-R132C 13
Mutant IDH1-R132G 8
Mutant IDH1-R132L 13
Mutant IDH1-R132S 12
Wild-Type IDH1 > 10,000

Off-Target Kinase Activity and Indirect Interactions

While comprehensive kinome-wide screening data for Ivosidenib is not extensively published, the available information suggests it has a high degree of selectivity for its primary target. However, the clinical efficacy of and resistance to Ivosidenib are associated with the status of certain kinase signaling pathways, particularly the receptor tyrosine kinase (RTK) pathway.

Mutations in genes of the RTK pathway have been identified as mechanisms of both primary and secondary resistance to Ivosidenib monotherapy in patients with IDH1-mutant relapsed or refractory acute myeloid leukemia (AML).[1][2][4][5] This indicates that while Ivosidenib does not directly inhibit these kinases, the activation of these pathways can provide a bypass mechanism for cancer cell survival and proliferation.

The following table lists key kinases and associated pathway components that have been implicated in resistance to Ivosidenib.

Kinase/Pathway ComponentRole in Ivosidenib Resistance
FLT3 (Fms-like tyrosine kinase 3) Activating mutations are part of the RTK pathway associated with resistance.[5][6]
KIT (Mast/stem cell growth factor receptor) Mutations are part of the RTK pathway linked to primary resistance.[4]
NRAS (Neuroblastoma RAS viral oncogene homolog) Mutations in this key signaling protein are associated with primary resistance.[4][5]
KRAS (Kirsten rat sarcoma viral oncogene homolog) Mutations are more frequent at relapse/progression.[2]
PTPN11 (Protein Tyrosine Phosphatase Non-Receptor Type 11) Baseline mutations are associated with a lower likelihood of response.[4]

Experimental Protocols

To determine the selectivity of a compound against a panel of kinases, various biochemical assays are employed. A common and well-validated method is the radiometric kinase assay.

Representative Protocol: Radiometric Kinase Assay

This protocol provides a general framework for an in vitro radiometric kinase assay to determine the inhibitory activity of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Specific substrate peptide or protein for the kinase

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • [γ-³³P]ATP (radiolabeled ATP)

  • Non-radiolabeled ATP

  • Test compound (e.g., Ivosidenib) dissolved in DMSO

  • 96-well filter plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Preparation: A serial dilution of the test compound is prepared in DMSO.

  • Reaction Mixture Preparation: The kinase, substrate, and kinase reaction buffer are mixed.

  • Assay Initiation: The test compound dilutions and the kinase/substrate mixture are added to the wells of a 96-well plate. The reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane by washing away the excess [γ-³³P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase activity is calculated for each compound concentration relative to a DMSO control. The IC50 value is determined by fitting the data to a dose-response curve.

Signaling Pathway Visualizations

The following diagrams illustrate the primary signaling pathway of mutant IDH1 and the receptor tyrosine kinase (RTK) pathway implicated in Ivosidenib resistance.

Mutant_IDH1_Pathway cluster_0 Cell cluster_1 Downstream Effects Isocitrate Isocitrate mutant_IDH1 Mutant IDH1 Isocitrate->mutant_IDH1 Substrate alpha_KG α-Ketoglutarate alpha_KG->mutant_IDH1 Substrate two_HG 2-Hydroxyglutarate (Oncometabolite) Histone_Demethylases Histone Demethylases two_HG->Histone_Demethylases Inhibition TET_Enzymes TET Enzymes two_HG->TET_Enzymes Inhibition mutant_IDH1->alpha_KG Reduced Conversion mutant_IDH1->two_HG Neomorphic Activity Ivosidenib This compound (Ivosidenib) Ivosidenib->mutant_IDH1 Inhibition Hypermethylation DNA & Histone Hypermethylation Differentiation_Block Block in Cell Differentiation Hypermethylation->Differentiation_Block

Mutant IDH1 signaling pathway and Ivosidenib's mechanism of action.

RTK_Resistance_Pathway RTK pathway activation as a resistance mechanism to Ivosidenib. cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., FLT3, KIT) Growth_Factor->RTK Binding & Activation RAS RAS (NRAS, KRAS) RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Survival Survival ERK->Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Survival

Receptor Tyrosine Kinase (RTK) signaling pathway.

References

A Comparative Efficacy Analysis: AG-538 Versus BMS-536924 in Targeting IGF-1R Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R) signaling pathway: AG-538 and BMS-536924. This document summarizes their mechanisms of action, presents available quantitative data from preclinical studies in structured tables, outlines experimental protocols for key assays, and visualizes the targeted signaling pathways.

Executive Summary

This compound and BMS-536924 are both inhibitors of the IGF-1R, a critical pathway in cancer cell proliferation, survival, and metastasis. However, they exhibit distinct mechanisms of action and target specificities. This compound is a substrate-competitive inhibitor of the IGF-1R kinase, whereas BMS-536924 is an ATP-competitive inhibitor with dual activity against both IGF-1R and the Insulin Receptor (IR). This fundamental difference in their interaction with the kinase domain may influence their efficacy and potential off-target effects.

Available preclinical data, primarily from in vitro studies, suggests that BMS-536924 demonstrates potent inhibition of both IGF-1R and IR at nanomolar concentrations. This compound also shows potent inhibition of IGF-1R kinase activity. This guide aims to provide a clear, data-driven comparison to aid researchers in selecting the appropriate tool compound for their specific research needs.

Data Presentation: Quantitative Efficacy Comparison

The following tables summarize the available quantitative data for this compound and BMS-536924 from various preclinical studies. It is crucial to note that these data are collated from different studies and experimental conditions may vary.

Table 1: In Vitro Kinase Inhibition
CompoundTarget(s)Inhibition TypeIC50 (nM)Reference
This compound IGF-1RSubstrate-competitive400[1][2]
BMS-536924 IGF-1RATP-competitive80 - 100[3][4][5]
IRATP-competitive73[4][5]
Table 2: In Vitro Cellular Proliferation Inhibition
CompoundCell LineCancer TypeIC50 (µM)Reference
BMS-536924 CD8-IGF-IR-MCF10ABreast Cancer0.48[4]
Rh41Rhabdomyosarcoma0.069
Rh36Rhabdomyosarcoma1.6
M059K (TMZ-sensitive)GliomaNot specified[6][7]
M059K-R (TMZ-resistant)GliomaNot specified[6][7]
U87MG (TMZ-sensitive)GliomaNot specified[6][7]
U87MG-R (TMZ-resistant)GliomaNot specified[6][7]

Note: Specific IC50 values for glioma cell lines treated with BMS-536924 were not explicitly stated in the provided search results, but the studies indicated significant dose-dependent reduction in viability.

Table 3: In Vivo Efficacy
CompoundAnimal ModelCancer TypeDosing RegimenTumor Growth InhibitionReference
This compound BALB/c nude mice, C57BL/6J miceColorectal CancerNot specifiedSignificant reduction in tumor growth and weight[8]
BMS-536924 Nude mice (M059K-R and M059K xenografts)Glioma20 mg/kg and 40 mg/kgSignificant suppression of tumor growth[6]
BMS-536924 Nude mice (CD8-IGF-1R-MCF10A xenografts)Breast Cancer100 mg/kg76% reduction in tumor volume after two weeks[3]
BMS-536924 Nude mice (TGBC-1TKB xenografts)Not specified70 mg/kg, p.o.Significant inhibition of tumor growth[3]
BMS-536924 BALB/c mice (4T1 xenografts)Breast Cancer100 mg/kg, twice daily, p.o.Significant reduction of tumor growth[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the data.

In Vitro Kinase Inhibition Assay (General Protocol)
  • Enzyme: Purified recombinant IGF-1R or IR kinase domain.

  • Substrate: A synthetic peptide substrate, such as poly(Glu,Tyr) 4:1.

  • Detection: Enzyme activity is measured by the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate. The reaction mixture typically includes the enzyme, substrate, inhibitor (this compound or BMS-536924) at various concentrations, and ATP in a suitable buffer.

  • Procedure: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a defined period. The reaction is then stopped, and the phosphorylated substrate is separated from the free ATP, often by spotting onto phosphocellulose paper followed by washing. The radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (e.g., [³H]thymidine incorporation for BMS-536924)[4]
  • Cell Lines: Various cancer cell lines (e.g., TC32, HT1080/S, SK-LMS-1).

  • Procedure:

    • Cells are seeded in 96-well plates at an optimized density and incubated overnight.

    • The cells are then treated with serial dilutions of BMS-536924 for 72 hours.

    • Following treatment, cells are pulsed with 4 µCi/mL of [³H]thymidine for 3 hours.

    • Cells are then trypsinized and harvested onto UniFilter-96 GF/B plates.

    • Scintillation is measured on a TopCount NXT to determine the amount of incorporated [³H]thymidine, which is proportional to cell proliferation.

  • Data Analysis: IC50 values are determined by calculating the drug concentration required to inhibit cell proliferation by 50% compared to untreated controls.

Western Blot Analysis for Phosphorylated Proteins (e.g., for BMS-536924 in glioma cells)[8]
  • Cell Lines: M059K-R and U87MG-R glioma cells.

  • Procedure:

    • Cells are seeded in six-well plates and incubated for 24 hours.

    • The medium is replaced with serum-free medium, and cells are treated with BMS-536924 (e.g., 200 and 800 nM) for 6 hours.

    • Cells are then stimulated with 30 ng/mL IGF-1 or 3 µg/mL insulin for 30 minutes.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated IGF-1R, phosphorylated IR, and total IGF-1R/IR, followed by incubation with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Cell Lines: Human cancer cell lines (e.g., M059K glioma cells, CD8-IGF-1R-MCF10A breast cancer cells).

  • Procedure:

    • A specific number of cancer cells (e.g., 5 x 10⁶) are injected subcutaneously into the flank of the mice.

    • Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

    • Mice are then randomized into control and treatment groups.

    • The inhibitor (this compound or BMS-536924) is administered at a specified dose and schedule (e.g., daily oral gavage).

    • Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated. Statistical analysis is performed to determine the significance of the treatment effect.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and the points of inhibition for this compound and BMS-536924.

IGF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space IGF-1 IGF-1 IGF-1R IGF-1R α-subunit β-subunit (Kinase Domain) IGF-1->IGF-1R:alpha Binding IGF-1R:beta->IGF-1R:beta IRS IRS IGF-1R:beta->IRS Phosphorylation Shc Shc IGF-1R:beta->Shc Phosphorylation PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Survival Survival Akt->Survival Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation This compound This compound (Substrate-competitive) This compound->IGF-1R:beta BMS-536924 BMS-536924 (ATP-competitive) BMS-536924->IGF-1R:beta

Caption: Simplified IGF-1R signaling pathway and points of inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Efficacy Assessment cluster_invivo In Vivo Efficacy Assessment Kinase_Assay Kinase Inhibition Assay (IC50 determination) Data_Analysis Data Analysis and Efficacy Comparison Kinase_Assay->Data_Analysis Cell_Culture Cancer Cell Line Culture Proliferation_Assay Cell Proliferation Assay (e.g., [3H]thymidine, MTT) Cell_Culture->Proliferation_Assay Signaling_Assay Western Blot for Phospho-proteins Cell_Culture->Signaling_Assay Proliferation_Assay->Data_Analysis Signaling_Assay->Data_Analysis Animal_Model Tumor Xenograft Model (Immunocompromised Mice) Treatment Drug Administration (e.g., Oral Gavage) Animal_Model->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Tumor Weight Analysis Monitoring->Endpoint Endpoint->Data_Analysis Compound_Selection Select Inhibitor (this compound or BMS-536924) Compound_Selection->Kinase_Assay Compound_Selection->Cell_Culture Compound_Selection->Animal_Model

Caption: General experimental workflow for evaluating inhibitor efficacy.

Conclusion

Both this compound and BMS-536924 are valuable research tools for investigating the role of IGF-1R signaling in cancer. BMS-536924, with its dual IGF-1R/IR inhibitory activity and ATP-competitive mechanism, has been more extensively characterized in a broader range of preclinical models. This compound, with its substrate-competitive mechanism targeting IGF-1R, offers an alternative approach to probe the pathway. The choice between these two inhibitors will depend on the specific research question, the cancer model being studied, and whether dual inhibition of IGF-1R and IR is desired. The provided data and protocols serve as a foundation for designing further comparative studies to delineate the nuanced differences in their biological activities and therapeutic potential.

References

Evaluating AG-538 Efficacy in 3D Spheroid Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Three-dimensional (3D) spheroid cultures are increasingly recognized for their ability to mimic the complex microenvironment of solid tumors more accurately than traditional two-dimensional (2D) cell cultures.[1][2][3] This guide provides a framework for evaluating the efficacy of AG-538, an inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R), in 3D spheroid models. It further offers a comparison with alternative cancer therapeutics, supported by detailed experimental protocols and data presentation formats.

This compound: Mechanism of Action

This compound is a substrate-competitive inhibitor of the IGF-1 receptor kinase.[4][5] The IGF-1R signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of various cancers.[5] Upon activation by its ligand, IGF-1, the IGF-1R undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. This compound competitively binds to the kinase domain of IGF-1R, preventing its phosphorylation and subsequent activation of these downstream pathways.[5][6]

Recent studies also suggest that this compound may have additional mechanisms of action, including the activation of antitumor immunity.[7]

Caption: A diagram of the IGF-1R signaling pathway and the inhibitory action of this compound.

IGF1R_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF-1 IGF-1 IGF-1R IGF-1R IGF-1->IGF-1R P P IGF-1R->P Autophosphorylation This compound This compound This compound->IGF-1R Inhibition PI3K PI3K P->PI3K RAS RAS P->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Evaluating this compound Efficacy in 3D Spheroid Cultures: Experimental Workflow

The following workflow outlines the key steps for assessing the anti-cancer effects of this compound in a 3D spheroid model.

Caption: An experimental workflow for evaluating this compound in 3D spheroid cultures.

Spheroid_Workflow cluster_assays Efficacy Assays Cell_Seeding Cell Seeding in Ultra-Low Attachment Plate Spheroid_Formation Spheroid Formation (24-72 hours) Cell_Seeding->Spheroid_Formation Compound_Treatment This compound Treatment (Dose-Response) Spheroid_Formation->Compound_Treatment Incubation Incubation (Variable Duration) Compound_Treatment->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Viability Cell Viability Assay (e.g., CellTiter-Glo 3D) Data_Acquisition->Viability Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7 3D) Data_Acquisition->Apoptosis Imaging Spheroid Imaging (Size and Morphology) Data_Acquisition->Imaging

Detailed Experimental Protocols

3D Spheroid Culture Generation (Hanging Drop Method)

This protocol describes a common method for generating uniform spheroids.[2][8]

  • Cell Preparation: Culture cancer cells of interest (e.g., HCT116, A549, MCF-7) to 80-90% confluency.[9][10] Harvest cells using trypsin-EDTA and prepare a single-cell suspension in complete culture medium.

  • Hanging Drop Formation: Dispense 20 µL drops of the cell suspension (typically 1,000-5,000 cells/drop) onto the inside of a petri dish lid.

  • Incubation: Invert the lid over a petri dish containing sterile PBS to maintain humidity and incubate at 37°C with 5% CO2. Spheroids will typically form within 24-72 hours.[9]

  • Spheroid Collection and Culture: Once formed, gently wash the spheroids from the lid into a low-attachment culture plate for subsequent treatment and analysis.

Compound Treatment and Viability Assay (CellTiter-Glo® 3D)

This assay quantifies ATP, an indicator of metabolically active cells.[11][12]

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

  • Treatment: Carefully add an equal volume of the 2X this compound solutions to the wells containing the spheroids. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.

    • Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well.

    • Mix on an orbital shaker for 5 minutes to induce cell lysis.

    • Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay measures the activity of caspases 3 and 7, key effectors of apoptosis.[1][13]

  • Treatment: Treat spheroids with this compound as described in the viability assay protocol.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.

    • Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of cell culture medium in each well.

    • Mix by gentle vortexing or on a plate shaker.

    • Incubate at room temperature for at least 30 minutes.

    • Measure luminescence using a plate reader.

Data Presentation: Quantitative Comparison

The following tables provide a template for summarizing the quantitative data obtained from the proposed experiments.

Table 1: IC50 Values of this compound and Alternative Therapeutics in 3D Spheroid Cultures

CompoundTarget/MechanismCell Line3D Spheroid IC50 (µM)
This compound IGF-1R Inhibitor e.g., MCF-7Hypothetical Data
GefitinibEGFR Inhibitore.g., A549Literature Value
VemurafenibBRAF Inhibitore.g., A375Literature Value
PembrolizumabPD-1 InhibitorCo-culture modelLiterature Value
FT538NK Cell TherapyCo-culture modelLiterature Value

Table 2: Effect of this compound on Apoptosis in 3D Spheroid Cultures

TreatmentConcentration (µM)Caspase 3/7 Activity (Fold Change vs. Control)
Vehicle Control-1.0
This compound 1Hypothetical Data
This compound 10Hypothetical Data
This compound 50Hypothetical Data
Staurosporine (Positive Control)1Hypothetical Data

Comparison with Alternative Therapeutics

A comprehensive evaluation of this compound should include a comparison against other cancer treatment modalities. 3D spheroid models provide a valuable platform for assessing the relative efficacy of these diverse approaches.

Therapeutic ClassExamplesMechanism of ActionPotential Advantages in 3D SpheroidsPotential Disadvantages in 3D Spheroids
Targeted Therapy Gefitinib (EGFRi), Vemurafenib (BRAFi)Inhibit specific signaling pathways crucial for tumor growth.[14]High specificity for cancer cells with the target mutation.Limited efficacy in heterogeneous tumors; potential for resistance development.
Immunotherapy Pembrolizumab (anti-PD-1)Block immune checkpoints to enhance the anti-tumor immune response.[14]Can induce durable responses by leveraging the patient's immune system.Requires a co-culture model with immune cells; efficacy depends on the tumor immune microenvironment.
Antibody-Drug Conjugates (ADCs) Ado-trastuzumab emtansineDeliver a potent cytotoxic agent directly to cancer cells via a targeted antibody.[15]Combines the specificity of an antibody with the potency of a cytotoxic drug.Penetration into the spheroid core may be limited by size.
Cellular Therapy FT538 (iPSC-derived NK cells)Genetically engineered immune cells that can directly kill cancer cells.[16][17]Can overcome tumor escape mechanisms and exert potent cytotoxic effects.[17]Requires a co-culture system; cell trafficking and infiltration into the spheroid are critical for efficacy.

Conclusion

This guide provides a comprehensive framework for the preclinical evaluation of this compound in 3D spheroid cultures. By employing robust experimental protocols and standardized data presentation, researchers can effectively assess its efficacy and compare its performance against a range of alternative cancer therapeutics. The use of 3D models is critical for generating more physiologically relevant data that can better predict in vivo responses and guide further drug development efforts.[8][18][19]

References

Control Experiments for AG-538 Cellular Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of control experiments for cellular assays involving AG-538, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and Phosphatidylinositol-5-Phosphate 4-Kinase α (PI5P4Kα).[1][2][3] Understanding the proper controls is critical for the accurate interpretation of experimental results and for distinguishing specific inhibitory effects from off-target or non-specific cellular responses. This document outlines experimental data for this compound alternatives, detailed methodologies for key assays, and visual workflows to support your research.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor targeting the IGF-1R signaling pathway, which is crucial for cell growth, proliferation, and survival.[1][4] By inhibiting the tyrosine kinase activity of IGF-1R, this compound blocks downstream signaling cascades, including the phosphorylation of Akt and Erk.[1] Additionally, this compound has been identified as an inhibitor of PI5P4Kα, a lipid kinase involved in cellular signaling and metabolism.[1][3]

Comparative Analysis of IGF-1R Inhibitors

To assess the specific efficacy of this compound, it is essential to compare its activity against other known inhibitors of the IGF-1R pathway. The following table summarizes the half-maximal inhibitory concentrations (IC50) of several alternative IGF-1R inhibitors in the human pancreatic cancer cell line, PANC-1.

InhibitorTarget(s)IC50 in PANC-1 cells (μM)Reference
NVP-AEW541 IGF-1R~1.3 - 2.7[1]
BMS-754807 IGF-1R/IR~3.0[4][5]
Linsitinib (OSI-906) IGF-1R/IRNot explicitly found for PANC-1, but inhibits proliferation in other cancer cell lines with EC50 values from 0.021 to 0.810 μM.[6]

Key Cellular Assays and Control Strategies

Appropriate controls are fundamental to validate the results of cellular assays. This section details the methodologies for key experiments to evaluate the efficacy of this compound and its alternatives, along with recommended positive and negative controls.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. A reduction in metabolic activity is indicative of cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Plate PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or an alternative inhibitor (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]

Controls:

  • Negative Control: Cells treated with vehicle (e.g., DMSO) only. This represents 100% cell viability.

  • Positive Control: A known cytotoxic agent (e.g., staurosporine or doxorubicin) to ensure the assay can detect a cytotoxic response.

  • Blank Control: Wells containing media and MTT solution but no cells, to measure background absorbance.

IGF-1R Phosphorylation Assay (ELISA)

This assay quantifies the level of phosphorylated IGF-1R, a direct measure of the inhibitor's target engagement.

Experimental Protocol:

  • Cell Culture and Treatment: Grow cells to 80-90% confluency in a 6-well plate. Serum-starve the cells for 4-6 hours, then pre-treat with the inhibitor (this compound or alternative) for 1-2 hours.

  • Stimulation: Stimulate the cells with IGF-1 (e.g., 100 ng/mL) for 10-15 minutes.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer containing protease and phosphatase inhibitors.

  • ELISA Procedure:

    • Add cell lysates to wells of a microplate pre-coated with an IGF-1R capture antibody.[9][10]

    • Incubate to allow the receptor to bind.

    • Wash the wells and add a detection antibody that specifically recognizes the phosphorylated form of IGF-1R (pY1131, pY1135/pY1136).[2][11]

    • Add a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Add TMB substrate and measure the colorimetric change at 450 nm.[9]

Controls:

  • Negative Control (Unstimulated): Cells treated with vehicle and not stimulated with IGF-1. This establishes the basal level of IGF-1R phosphorylation.

  • Positive Control (Stimulated): Cells treated with vehicle and stimulated with IGF-1. This represents the maximal IGF-1-induced phosphorylation.

  • Positive Inhibitor Control: A well-characterized IGF-1R inhibitor (e.g., Linsitinib) to confirm the assay's ability to detect inhibition.

Downstream Signaling Pathway Analysis (Western Blot)

Western blotting is used to assess the phosphorylation status of key downstream signaling molecules like Akt and Erk.

Experimental Protocol:

  • Cell Treatment and Lysis: Follow the same procedure as for the IGF-1R Phosphorylation Assay (steps 1-3).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.[12][13]

    • Incubate the membrane with primary antibodies specific for phospho-Akt (Ser473), total Akt, phospho-Erk1/2 (Thr202/Tyr204), and total Erk1/2 overnight at 4°C.[12][14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[12]

Controls:

  • Loading Control: An antibody against a housekeeping protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes.

  • Negative and Positive Controls: As described for the ELISA assay (unstimulated and stimulated with IGF-1).

Visualizing Experimental Logic and Pathways

To further clarify the experimental design and the biological context, the following diagrams were generated using Graphviz.

IGF1R_Signaling_Pathway IGF1 IGF-1 IGF1R IGF-1R IGF1->IGF1R Binds PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras AG538 This compound AG538->IGF1R Inhibits Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk pErk p-Erk Erk->pErk pErk->Proliferation

Caption: IGF-1R signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., PANC-1) Serum_Starvation 2. Serum Starvation Cell_Culture->Serum_Starvation Inhibitor 3. Inhibitor Pre-treatment (this compound or Control) Serum_Starvation->Inhibitor Stimulation 4. IGF-1 Stimulation Inhibitor->Stimulation Cell_Lysis 5. Cell Lysis Stimulation->Cell_Lysis Assay 6. Cellular Assay (ELISA, Western Blot, etc.) Cell_Lysis->Assay Data_Analysis 7. Data Analysis Assay->Data_Analysis

Caption: General experimental workflow for cellular assays of this compound.

Control_Logic Experiment Experimental Condition (this compound + IGF-1) Result Interpretation of This compound Specificity Experiment->Result Inhibited Signal Positive_Control Positive Control (Vehicle + IGF-1) Positive_Control->Result Maximal Signal Negative_Control Negative Control (Vehicle, no IGF-1) Negative_Control->Result Basal Signal Comparison_Control Alternative Inhibitor (e.g., Linsitinib + IGF-1) Comparison_Control->Result Comparative Inhibition

Caption: Logical relationship of controls for validating this compound's effects.

References

Safety Operating Guide

Proper Disposal of AG-538: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of AG-538, a potent inhibitor of the Insulin-like Growth Factor 1 (IGF-1) receptor kinase used in research.

This compound, also known as Tyrphostin AG 538, with CAS number 133550-18-2, requires careful management throughout its lifecycle, from use to disposal. Adherence to established safety protocols is paramount to protect laboratory personnel and the surrounding environment.

Immediate Safety and Handling

Before any disposal procedures, it is crucial to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. This document contains specific hazard information, handling precautions, and personal protective equipment (PPE) recommendations. In the absence of a specific SDS, general safety measures for handling potent chemical inhibitors should be followed.

Recommended Personal Protective Equipment (PPE) When Handling this compound:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or face shieldTo protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact.
Body Protection Laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodTo minimize inhalation of dust or aerosols.

Step-by-Step Disposal Procedures for this compound

The following steps outline the recommended procedure for the proper disposal of this compound and associated waste.

Step 1: Waste Identification and Segregation

All materials that have come into contact with this compound must be considered chemical waste. This includes:

  • Unused or expired this compound compound.

  • Empty containers of this compound.

  • Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).

  • Contaminated PPE (e.g., gloves, disposable lab coats).

  • Solutions containing this compound.

This waste must be segregated from general laboratory trash and other waste streams to prevent accidental exposure and environmental contamination.

Step 2: Waste Collection and Labeling

  • Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof container with a secure lid.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, clearly labeled, and appropriate waste container.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound" or "Tyrphostin AG 538"), the primary hazard(s) as indicated in the SDS, and the date of accumulation.

Step 3: Storage of Chemical Waste

Store the sealed and labeled waste containers in a designated, secure area within the laboratory, away from incompatible materials. This area should be under the control of authorized personnel.

Step 4: Contacting Environmental Health and Safety (EHS)

Once the waste container is full or has reached the designated accumulation time limit set by your institution, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of this compound waste through standard trash or sewer systems.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Segregate Waste A->B C Collect in Labeled Container B->C D Store Securely C->D E Contact EHS for Disposal D->E

Caption: this compound Disposal Workflow

Signaling Pathway Inhibition by this compound

This compound is a known inhibitor of the IGF-1 receptor kinase. The following diagram illustrates its point of action in the signaling pathway.

IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Downstream Downstream Signaling IGF1R->Downstream AG538 This compound AG538->IGF1R

Caption: this compound Inhibition of IGF-1R

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible chemical waste management. Always prioritize safety and consult your institution's specific guidelines and the chemical's SDS.

×

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.